γ-Butyrobetaine-d9
Description
BenchChem offers high-quality γ-Butyrobetaine-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about γ-Butyrobetaine-d9 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
479677-53-7 |
|---|---|
Molecular Formula |
C₇H₆D₉NO₂ |
Molecular Weight |
154.25 |
Synonyms |
3-Carboxy-N,N,N-tri(methyl-d3)-1-propanaminium; Actinine-d9; 4-Butyrobetaine-d9; Butyrobetaine-d9; Deoxycarnitine-d9; γ-Aminobutyric-d9 Acid Betaine; γ-Butyrobetaine-d9 |
Origin of Product |
United States |
Foundational & Exploratory
γ-Butyrobetaine-d9 as a precursor to L-carnitine-d9
Title: Biocatalytic Synthesis and Validation of L-Carnitine-d9 from
Executive Summary
This technical guide details the enzymatic conversion of
The Biochemistry of Conversion
The core of this protocol relies on
Mechanistic Insights:
-
The Reaction: BBOX1 couples the oxidative decarboxylation of 2-oxoglutarate to succinate with the hydroxylation of GBB.
-
The Deuterium Label: The -d9 label is located on the trimethylammonium group (
). This group is chemically inert during the hydroxylation reaction, meaning there is no primary Kinetic Isotope Effect (KIE) to hinder the enzymatic turnover. This ensures the reaction kinetics for GBB-d9 are virtually identical to unlabeled GBB. -
Cofactor Dependency: The enzyme requires Fe(II) as a catalytic center. Ascorbate is strictly required not just as a reductant, but to rescue the enzyme from "uncoupled" turnover cycles where Fe(II) oxidizes to Fe(III) without product formation.
Diagram 1: BBOX1 Enzymatic Pathway
Caption: The BBOX1 reaction cycle couples GBB hydroxylation with 2-OG decarboxylation. Ascorbate is critical for maintaining the active Fe(II) state.
Material Specifications
The physicochemical properties of the precursor and product are distinct, allowing for chromatographic separation if necessary, though they are usually co-analyzed by mass spectrometry.
Table 1: Physicochemical Comparison
| Feature | L-Carnitine-d9 (Product) | |
| Formula | ||
| Molecular Weight | ~154.26 g/mol | ~170.26 g/mol |
| Precursor Ion ( | 155 m/z | 171 m/z |
| Solubility | High (Water/Methanol) | High (Water/Methanol) |
| Stereochemistry | Achiral | L-Isomer (R-configuration) |
| Role | Biosynthetic Intermediate | Diagnostic Marker / Internal Standard |
Biocatalytic Synthesis Protocol
This protocol utilizes recombinant BBOX1 (expressed in E. coli) or rat liver/kidney homogenate (rich in BBOX1). Recombinant enzyme is preferred for purity.
Reagents:
-
Buffer: 20 mM HEPES or Potassium Phosphate, pH 7.0–7.5.
-
Substrate:
-Butyrobetaine-d9 (HCl salt). -
Co-substrate: 2-Oxoglutarate (α-Ketoglutarate), 2 mM.
-
Cofactors:
-
Ferrous Ammonium Sulfate (Fe(II)), 50 µM (Prepare fresh).
-
L-Ascorbic Acid, 10 mM (Neutralized to pH 7).
-
Catalase (1000 U/mL) – Critical to destroy peroxide byproducts that inactivate BBOX1.
-
Step-by-Step Workflow:
-
Enzyme Activation: Pre-incubate the BBOX1 source (lysate or purified protein) with Fe(II) and Ascorbate in HEPES buffer for 5 minutes at 4°C. This ensures the iron center is loaded and reduced.
-
Reaction Initiation: Add the reaction mix:
-
GBB-d9 (Final conc: 100–500 µM).
-
2-Oxoglutarate (Final conc: 500 µM).
-
Catalase.
-
-
Incubation: Incubate at 37°C with gentle shaking.
-
Time: 30–60 minutes. (Monitor conversion; prolonged incubation may lead to non-specific degradation).
-
-
Quenching: Stop the reaction by adding 3 volumes of ice-cold Acetonitrile (ACN) + 0.1% Formic Acid . This precipitates proteins and stabilizes the carnitine.
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Isolation (Optional): For pure standard production, evaporate the supernatant and reconstitute in water. For immediate analysis, inject the supernatant directly.
Diagram 2: Experimental Workflow
Caption: Step-by-step protocol for the enzymatic conversion and subsequent isolation of L-Carnitine-d9.
Analytical Validation (LC-MS/MS)
To validate the synthesis and use the product as an internal standard, a targeted LC-MS/MS method is required.
Chromatography (HILIC):
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is essential due to the high polarity of carnitine. (e.g., Waters BEH HILIC or Agilent Poroshell HILIC).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: High organic start (90% B) to lower organic (50% B) to elute the polar carnitine.
Mass Spectrometry (MRM Transitions): Because the -d9 label is on the trimethylammonium (TMA) group, the fragmentation pattern is specific.
-
Precursor: 171 m/z (
). -
Primary Product (Quantifier): 85 m/z.
-
Note: The 85 m/z fragment corresponds to the carnitine backbone (
) after the loss of the TMA group. Since the label is on the TMA, the fragment loses the label and appears at the same mass as unlabeled carnitine (85 m/z). Specificity is achieved via the precursor mass (171 vs 162).
-
-
Secondary Product (Qualifier): 103 m/z.
-
Note: Loss of TMA (59+9=68) from 171 yields 103.
-
Table 2: MRM Transition Parameters
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Note |
| L-Carnitine (Native) | 162.1 | 85.0 | 20–25 | Loss of TMA + |
| L-Carnitine-d9 | 171.1 | 85.0 | 20–25 | Precursor Shift Only |
| 155.1 | 85.0 | 20–25 | Substrate check |
Troubleshooting & Optimization
Issue: Low Conversion Yield
-
Cause: "Uncoupling" of the enzyme. BBOX1 can consume 2-oxoglutarate without hydroxylating GBB if the substrate concentration is too low or if ascorbate is depleted.
-
Solution: Ensure Ascorbate is fresh. Maintain GBB-d9 concentration >
(typically > 50 µM).
Issue: Iron Oxidation
-
Cause: Fe(II) rapidly oxidizes to Fe(III) in neutral buffers, inactivating the enzyme.
-
Solution: Always prepare Fe(II) stocks immediately before use. Add Ascorbate before adding the enzyme to the buffer.
Issue: Signal Suppression in MS
-
Cause: Co-elution of salts from the enzyme buffer.
-
Solution: Use the HILIC gradient to divert the first 1 minute of flow (containing salts) to waste before triggering MS acquisition.
References
-
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417–429.
-
Tars, K., et al. (2010). Crystal structure of human gamma-butyrobetaine hydroxylase. Biochemical and Biophysical Research Communications, 398(4), 634-639.
-
Minkler, P. E., et al. (2008). Quantification of carnitine, acylcarnitines, and amino acids by HPLC-ESI-MS/MS in tissues and biofluids. Clinical Chemistry, 54(9), 1451-1462.
-
Leung, K. Y., et al. (2010). Activity assays for the enzymes of carnitine biosynthesis. Methods in Molecular Biology, 603, 49-60.
A Senior Application Scientist's Guide to the Synthesis and Purification of γ-Butyrobetaine-d9 for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthesis, purification, and characterization of γ-Butyrobetaine-d9 (GBB-d9). As a deuterated internal standard, GBB-d9 is indispensable for accurate quantification of its endogenous analogue, γ-Butyrobetaine (GBB), in complex biological matrices using mass spectrometry. GBB is a critical intermediate in the biosynthesis of L-carnitine, a molecule essential for fatty acid metabolism and cellular energy production.[1][2][3] This document moves beyond a simple recitation of protocols, offering a rationale for key experimental choices and integrating self-validating quality control checkpoints. The methodologies described herein are designed to be robust and reproducible, ensuring the final product meets the high-purity requirements for sensitive research applications.
Introduction: The Scientific Imperative for a High-Purity Deuterated Standard
γ-Butyrobetaine (GBB) is the direct metabolic precursor to L-carnitine, with its conversion catalyzed by the enzyme γ-butyrobetaine dioxygenase (BBOX).[3][4] L-carnitine is fundamental to cellular bioenergetics, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[3] Given this central role, the accurate measurement of GBB is crucial for studies in metabolic disorders, cardiovascular disease, and pharmacokinetics.
The "gold standard" for small molecule quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique relies heavily on the use of a stable isotope-labeled (SIL) internal standard. GBB-d9, where the nine protons of the three N-methyl groups are replaced with deuterium, is the ideal internal standard for GBB analysis.[5] It is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, its increased mass allows it to be distinguished from the endogenous, unlabeled GBB, enabling precise and accurate quantification. The quality of this standard is paramount; any isotopic or chemical impurity can compromise the integrity of experimental data.
Strategic Synthesis of γ-Butyrobetaine-d9
The most direct and efficient synthetic route to GBB-d9 is the quaternization of a deuterated amine with an appropriate alkyl halide. This approach confines the isotopic label to the stable N-methyl positions, preventing any potential for back-exchange.
Causality Behind Reagent Selection
-
Isotopic Label Source: Trimethylamine-d9 is the logical choice. Its nine deuterium atoms provide a significant mass shift (Δm = +9 Da) from the endogenous analyte, moving the internal standard to a clean region of the mass spectrum, free from isotopic interference from the analyte's natural 13C abundance.
-
Alkylating Agent: Ethyl 4-bromobutanoate is selected for its reactivity and commercial availability. The bromine atom is a good leaving group, facilitating the SN2 reaction, and the ethyl ester serves as a protecting group for the carboxylic acid, preventing undesirable side reactions.
-
Solvent: Acetonitrile is an ideal solvent for this type of reaction. It is a polar aprotic solvent, capable of dissolving the ionic reactants and stabilizing the charged transition state of the SN2 reaction without interfering with the nucleophilic amine.
Visualizing the Synthetic Workflow
The overall process, from starting materials to a fully characterized product, is a multi-stage workflow requiring careful execution and validation at each step.
Caption: High-level workflow for GBB-d9 synthesis and certification.
Detailed Experimental Protocol: Synthesis
Step 1: Quaternization of Trimethylamine-d9
-
To a solution of ethyl 4-bromobutanoate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add trimethylamine-d9 (1.1 eq).
-
Scientist's Note: A slight excess of the amine ensures the complete consumption of the more valuable alkylating agent.
-
-
Seal the reaction vessel and stir the mixture at 60 °C for 48 hours. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude ethyl ester of GBB-d9 as a bromide salt.
Step 2: Hydrolysis of the Ethyl Ester
-
Dissolve the crude ester intermediate in a 1:1 mixture of water and methanol.
-
Add concentrated hydrochloric acid (2.0 eq) and heat the mixture to reflux (approx. 70 °C) for 6 hours.
-
Scientist's Note: Acid-catalyzed hydrolysis is chosen to yield the hydrochloride salt of the final product, which is often a stable, crystalline solid. Base-catalyzed hydrolysis (e.g., with NaOH) would yield the zwitterionic form.
-
-
Cool the solution and remove the solvent in vacuo. The resulting solid is the crude γ-Butyrobetaine-d9 hydrochloride.
Rigorous Purification Strategies
Purifying quaternary ammonium compounds can be challenging due to their high polarity and salt-like nature.[6] The choice of method depends on the nature of the impurities.
Purification Method Selection
Caption: Decision tree for GBB-d9 purification strategy.
Detailed Experimental Protocol: Purification
Method A: Recrystallization (Preferred)
-
The primary impurities are likely unreacted starting materials or hydrolysis byproducts. A carefully chosen solvent system can effectively remove these.
-
Dissolve the crude GBB-d9 hydrochloride in a minimal amount of hot methanol.
-
Slowly add a less polar co-solvent, such as isopropanol or acetone, until the solution becomes faintly turbid.
-
Scientist's Note: The goal is to find a solvent mixture in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution. Acetone is often effective for washing and precipitating quaternary ammonium salts.[7]
-
-
Allow the solution to cool slowly to room temperature, then place it at 4 °C overnight to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under high vacuum.
Method B: Column Chromatography (If Recrystallization Fails) Standard silica gel chromatography is often ineffective for highly polar quaternary ammonium salts due to strong, irreversible binding.[6][8]
-
Stationary Phase: Use reverse-phase C18 silica gel or alumina.[8]
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) or a salt modifier (e.g., ammonium acetate) is typically required to achieve good peak shape and resolution.
-
Collect fractions and analyze by TLC or LC-MS. Combine the pure fractions and remove the solvent to yield the purified product.
Self-Validating Quality Control: The Analytical Trinity
No synthesis is complete without rigorous analytical confirmation. This ensures the material's identity, chemical purity, and isotopic enrichment meet the stringent requirements for its use as an internal standard.[9][10]
Analytical Data Summary
| Parameter | Method | Expected Result | Purpose |
| Identity | High-Resolution MS | [M+H]⁺ = 155.1746 m/z | Confirms elemental composition and deuterium incorporation. |
| Structure | ¹H NMR | Absence of signal at ~3.1 ppm | Confirms deuteration of N-methyl groups. |
| Structure | ¹³C NMR | Characteristic quaternary carbon and carbonyl signals | Confirms carbon skeleton. |
| Chemical Purity | HPLC-UV/ELSD | > 98% | Quantifies non-isotopic impurities. |
| Isotopic Purity | Mass Spectrometry | M+0 / (M+0 + M+9) < 1% | Confirms isotopic enrichment is >99%. |
Detailed Analytical Procedures
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive mode coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Procedure: Infuse a dilute solution of the final product in 50:50 acetonitrile:water with 0.1% formic acid.
-
Validation: The observed mass for the molecular ion ([M+H]⁺) must be within 5 ppm of the theoretical mass (155.1746). The isotopic distribution should show a dominant peak at M+9, with negligible contribution at M+0 (the mass of unlabeled GBB).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR.
-
Solvent: D₂O or CD₃OD.
-
Procedure: Acquire standard 1D spectra.
-
Validation: In the ¹H NMR spectrum, the characteristic singlet for the nine N-methyl protons (typically around 3.1 ppm in the unlabeled compound) should be absent. The remaining proton signals corresponding to the butyrate backbone should be present and show the correct multiplicity and integration. The ¹³C NMR will confirm the presence of all carbons in the structure. Isotopically labeled compounds are frequently used for NMR characterization.[9][11]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Technique: Reverse-phase HPLC with a C18 column.
-
Detection: UV detection is not suitable as GBB lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a charged aerosol detector (CAD) is required. Alternatively, coupling to a mass spectrometer (LC-MS) is highly effective.
-
Procedure: Run a gradient method (e.g., water to acetonitrile with 0.1% formic acid).
-
Validation: The chromatogram should show a single major peak, with the area of this peak constituting >98% of the total integrated peak area.
-
Conclusion: From Synthesis to Application
The successful synthesis and rigorous purification of γ-Butyrobetaine-d9 provide an essential tool for the modern research scientist. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, laboratories can confidently produce a high-purity internal standard. This validated GBB-d9 is critical for enabling accurate, reproducible, and reliable quantification of endogenous GBB, thereby advancing our understanding of carnitine metabolism and its role in human health and disease.[12][13]
References
- Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
- Method of purifying an impure quaternary ammonium salt by addition of an epoxide.
- Purification Of Quaternary Ammonium Pyridinium Compounds.
- Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chrom
- Ingredient: Gamma-Butyrobetaine. Caring Sunshine.
- Gamma-butyrobetaine dioxygenase. Grokipedia.
- Quaternary ammonium salt purific
- Isotopically Labeled Compounds. Thermo Fisher Scientific.
- Gamma-butyrobetaine dioxygenase. Wikipedia.
- Hepatic uptake of γ-butyrobetaine, a precursor of carnitine biosynthesis, in rats. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. Cell Metabolism.
- Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase. Journal of Medicinal Chemistry.
- Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors. MDPI.
- Isotopic labeling. Wikipedia.
- Isotope-labeled amino acids and compounds for NMR studies. NMR-BIO.
- NMR metabolomics. IsoLife.
- Isolation, identification, and synthesis of gamma-butyrobetainyl-CoA and crotonobetainyl-CoA, compounds involved in carnitine metabolism of E. coli. PubMed.
- Gamma-Butyrobetaine-d9. LGC Standards.
- Chemical Analysis of an Isotopically Labeled Molecule Using Two-Dimensional NMR Spectroscopy
- Biosynthesis pathways of L-carnitine
- ESI-MS/MS measurement of free carnitine and its precursor γ-butyrobetaine in plasma and dried blood spots from patients with organic acidurias and fatty acid oxid
- Carnitine biosynthesis.
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Carnitine biosynthesis. Purification of gamma-butyrobetaine hydroxylase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gamma-Butyrobetaine-d9 | CAS 479677-53-7 | LGC Standards [lgcstandards.com]
- 6. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]
- 7. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]
- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 11. nmr-bio.com [nmr-bio.com]
- 12. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ESI-MS/MS measurement of free carnitine and its precursor γ-butyrobetaine in plasma and dried blood spots from patients with organic acidurias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
γ-Butyrobetaine-d9 chemical properties and stability
An In-depth Technical Guide to γ-Butyrobetaine-d9: Properties, Stability, and Application
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of γ-Butyrobetaine-d9 (GBB-d9), a deuterated isotopologue of the endogenous L-carnitine precursor, γ-Butyrobetaine. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core chemical properties, stability considerations, and critical applications of GBB-d9, with a primary focus on its role as an internal standard in quantitative mass spectrometry. We will explore the biochemical context of its unlabeled counterpart, the rationale for isotopic labeling, and provide field-proven protocols for its effective use in bioanalytical assays, thereby ensuring the highest standards of data integrity and analytical accuracy.
Introduction: The Biochemical Significance of γ-Butyrobetaine and the Analytical Imperative for Its Deuterated Analog
γ-Butyrobetaine (GBB) is a pivotal intermediate in the endogenous biosynthesis of L-carnitine, a quasi-vitamin essential for energy metabolism.[1][2] L-carnitine's primary function is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The final, rate-limiting step in this biosynthetic pathway is the stereospecific hydroxylation of GBB to L-carnitine, a reaction catalyzed by the enzyme γ-butyrobetaine hydroxylase (BBOX), also known as γ-butyrobetaine dioxygenase.[1][3][4][5][6] This enzyme's activity, which is highly expressed in the liver and kidneys, is crucial for maintaining carnitine homeostasis.[3][6]
Given its central role in metabolism, the accurate quantification of GBB in biological matrices is vital for studying metabolic disorders, cardiovascular diseases, and the pharmacodynamics of BBOX inhibitors.[7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS quantification are susceptible to variations arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[9]
To overcome these challenges, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed, which relies on the use of a stable isotope-labeled internal standard (SIL-IS). γ-Butyrobetaine-d9 is the "gold standard" SIL-IS for GBB analysis. As a deuterated analog where nine hydrogen atoms on the trimethylammonium group are replaced with deuterium, it is chemically and physically almost identical to the endogenous analyte.[10][11] This near-perfect mimicry ensures it behaves identically throughout the entire analytical process, from extraction to ionization, allowing it to reliably correct for any analytical variability.[11] The mass difference of +9 Daltons allows the mass spectrometer to differentiate it from the unlabeled GBB, enabling robust and accurate quantification.
Core Chemical Properties and Structure
The utility of γ-Butyrobetaine-d9 is fundamentally derived from its well-defined physicochemical properties. A summary of these core attributes is presented below.
| Property | Value / Description | Source(s) |
| Chemical Name | 3-carboxypropyl-tris(trideuteriomethyl)azanium | [12][13] |
| Common Synonyms | γ-Butyrobetaine-d9; Actinine-d9; Deoxycarnitine-d9 | [14][15] |
| CAS Number | 479677-53-7 | [13][15][16] |
| Molecular Formula | C₇H₆D₉NO₂ | [16] |
| Molecular Weight | ~154.25 - 155.26 g/mol (Varies slightly by supplier) | [13][16] |
| Accurate Mass | 155.1746 | [12][13] |
| Required Isotopic Purity | ≥98% enrichment to minimize isotopic crosstalk | [10] |
| Required Chemical Purity | >99% to prevent interference from impurities | [10] |
| Form | Typically supplied as a solid (neat) or hydrochloride salt | [13][17] |
Chemical Structure Visualization
The structure of GBB-d9 features a stable nine-deuterium label on the three N-methyl groups. This placement is critical as these positions are non-exchangeable under typical physiological and analytical pH conditions.
Caption: Chemical structure of γ-Butyrobetaine-d9.
Stability, Storage, and Handling: A Self-Validating System
The integrity of any analytical standard is paramount. Proper storage and handling of GBB-d9 are crucial to maintain its chemical and isotopic purity over time.
Solid-State Stability and Storage
-
Recommended Storage: As a neat solid, GBB-d9 is typically stored at -20°C for long-term stability.[13] Some suppliers may also list +4°C as acceptable for the hydrochloride salt form.[17] The primary rationale for cold storage is to minimize the potential for slow thermal degradation and to mitigate the compound's hygroscopic nature.
-
Handling: Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which could compromise its integrity and weighing accuracy.
Solution Stability
-
Solvent Selection: GBB-d9 is readily soluble in aqueous solutions and polar organic solvents such as methanol and acetonitrile.
-
Stock Solutions: High-concentration stock solutions should be prepared in a suitable solvent (e.g., methanol or water), aliquoted into single-use vials, and stored at -20°C or -80°C to prevent degradation and solvent evaporation.
-
Working Solutions: Working solutions, often prepared by diluting the stock solution in the initial mobile phase or a sample-compatible solvent, should ideally be prepared fresh daily. Short-term storage at 2-8°C is acceptable for a few days, but stability should be verified.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock or working solutions should be avoided as they can lead to degradation and concentration changes due to solvent evaporation. Aliquoting is the most effective strategy to mitigate this.
Isotopic Stability: The Critical Advantage of Non-Exchangeable Labels
The nine deuterium atoms in GBB-d9 are located on methyl groups covalently bonded to a quaternary nitrogen atom. These C-D bonds are highly stable and are not susceptible to exchange with protons from protic solvents (like water or methanol) under typical analytical conditions. This is a critical feature, as isotopic exchange would compromise the standard's integrity, leading to a loss of the deuterated signal and the erroneous appearance of an unlabeled signal, a phenomenon known as "false positive" detection. This contrasts sharply with standards where deuterium is placed in chemically labile, or "exchangeable," positions (e.g., on -OH, -NH, or -COOH groups), which can lead to inaccurate quantification.
Application in Quantitative Bioanalysis: An Experimental Protocol
The primary application of GBB-d9 is as an internal standard for the accurate quantification of endogenous GBB in complex biological matrices like plasma, serum, urine, or tissue homogenates.
Core Principle: Normalization through Isotope Dilution
By adding a known quantity of GBB-d9 to a sample at the very beginning of the workflow, it becomes an ideal surrogate for the analyte. Any physical loss of the analyte during extraction or variability in instrument response will be mirrored by an identical proportional loss or variability in the GBB-d9 signal.[9] Therefore, the ratio of the analyte signal to the internal standard signal remains constant and directly proportional to the analyte's original concentration. This ratioing effectively normalizes for a wide range of analytical errors.
Mandatory Visualization: Bioanalytical Workflow
The following diagram illustrates the logical flow of using GBB-d9 in a typical quantitative LC-MS/MS assay.
Caption: Workflow for quantitative analysis using GBB-d9 as an internal standard.
Detailed Step-by-Step Methodology
This protocol provides a generalized but robust framework for the analysis of GBB in human plasma.
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled GBB into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare at least three levels of QC samples (low, medium, high) in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Causality: This step removes the bulk of proteins which would otherwise interfere with the analysis and damage the LC column.
-
a. To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the GBB-d9 working solution (the internal standard). Vortex briefly.
-
b. Add 200 µL of ice-cold acetonitrile. The cold solvent enhances the efficiency of protein precipitation.
-
c. Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
d. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
e. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Causality: Chromatographic separation is necessary to resolve GBB from other isomeric or isobaric interferences in the matrix. Tandem mass spectrometry provides the required selectivity and sensitivity for detection.
-
a. Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining highly polar compounds like GBB. A typical mobile phase system would be a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
c. Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both GBB and GBB-d9. For example:
-
GBB (Analyte): Q1: m/z 146.1 → Q3: m/z 87.1
-
GBB-d9 (IS): Q1: m/z 155.2 → Q3: m/z 96.1
-
-
Self-Validation: The system is self-validating because the analyte and the IS should have the same chromatographic retention time. Any significant shift indicates a potential analytical issue.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the IS transitions.
-
Calculate the peak area ratio (GBB Area / GBB-d9 Area) for all samples, calibrators, and QCs.
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of GBB in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Conclusion: Ensuring Data Integrity in Metabolic Research
γ-Butyrobetaine-d9 is an indispensable tool for modern bioanalysis, providing the foundation for accurate and precise quantification of its endogenous counterpart. Its key attributes—chemical identity to the analyte, high isotopic purity, and the strategic placement of non-exchangeable deuterium labels—make it the superior choice for an internal standard in LC-MS/MS assays.[10][11] By compensating for variability throughout the analytical workflow, its use ensures the generation of trustworthy and reproducible data.[10][11] For scientists in drug development and metabolic research, the proper application of γ-Butyrobetaine-d9 is not merely a technical detail but a critical component of a robust, self-validating analytical system that underpins confident decision-making.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Gamma-butyrobetaine dioxygenase. Grokipedia.
- Tars, K., et al. (2010). Structural and mechanistic studies on γ-butyrobetaine hydroxylase. PubMed.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- Tars, K., et al. (2025, August 9). Structural and Mechanistic Studies on γ-Butyrobetaine Hydroxylase. ResearchGate.
- Introduction to deuterated internal standards in mass spectrometry. Benchchem.
- Carnitine biosynthesis. Wikipedia.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
- Gamma-butyrobetaine dioxygenase. Wikipedia.
- Biosynthesis pathways of L-carnitine from γ-butyrobetaine. ResearchGate.
- γ-Butyrobetaine-d9. Santa Cruz Biotechnology.
- Gamma-Butyrobetaine-d9. LGC Standards.
- What are BBOX antagonists and how do they work? (2024, June 25). Benchchem.
- Koeth, R. A., et al. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. Cell Metabolism.
- Gamma-Butyrobetaine-d9 Hydrochloride. LGC Standards.
- Actinine-d9 chloride (γ-Butyrobetaine-d9 hydrochloride). MedChemExpress.
- γ-Butyrobetaine-d9. Pharmaffiliates.
- Long, M., et al. (2017). Modulating carnitine levels by targeting its biosynthesis – selective inhibition of γ-butyrobetaine hydroxylase. Chemical Science.
- Landvatter, S. W., & Tyburski, R. Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Sigma-Aldrich.
- Dambrova, M., et al. (2025, February 6). Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors. MDPI.
- Gamma-Butyrobetaine-d9. LGC Standards.
- Van Vleet, T. R., et al. (2025, August 6). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. ResearchGate.
Sources
- 1. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 2. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Structural and mechanistic studies on γ-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 7. What are BBOX antagonists and how do they work? [synapse.patsnap.com]
- 8. Modulating carnitine levels by targeting its biosynthesis – selective inhibition of γ-butyrobetaine hydroxylase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. texilajournal.com [texilajournal.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Gamma-Butyrobetaine-d9 | CAS 479677-53-7 | LGC Standards [lgcstandards.com]
- 13. Gamma-Butyrobetaine-d9 | CAS 479677-53-7 | LGC Standards [lgcstandards.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. γ-Butyrobetaine-d9 | CAS 479677-53-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 17. Gamma-Butyrobetaine-d9 Hydrochloride | LGC Standards [lgcstandards.com]
Precision Quantification & Metabolic Tracing of the Gut-Heart Axis
A Technical Guide to -Butyrobetaine-d9 Applications
Part 1: Executive Summary & Mechanistic Imperative
The gut microbiome's role in cardiovascular disease (CVD) is now anchored by the meta-organismal pathway converting dietary L-Carnitine to Trimethylamine N-oxide (TMAO). While TMAO is the terminal atherogenic metabolite,
Research indicates that the conversion of L-Carnitine to
Accurate study of this pathway requires distinguishing endogenous flux from exogenous input and correcting for the severe matrix effects inherent in fecal and plasma analysis.
-
Absolute Quantification: As an Internal Standard (IS) to correct for ionization suppression in LC-MS/MS.
-
Metabolic Flux Analysis: As a tracer substrate to map the kinetics of microbial TMA production in vivo.
Part 2: Mechanistic Foundation
The following pathway illustrates the obligate role of
Figure 1: The L-Carnitine
Part 3: Technical Specifications of the Standard
To ensure experimental rigor, the internal standard must mimic the analyte's physicochemical properties without interfering with the native signal.
| Feature | Specification | Scientific Rationale |
| Compound Name | Labels the quaternary ammonium group, ensuring stability. | |
| CAS Number | 479677-53-7 (Free base) / 85806-17-3 (HCl salt) | Unique identifier for regulatory compliance. |
| Chemical Formula | MW shift of +9 Da allows clean mass spectral resolution from endogenous | |
| Isotopic Purity | Prevents "crosstalk" (M+0 contribution) that would artificially inflate endogenous concentration readings. | |
| Solubility | Water, Methanol | Highly polar; ideal for HILIC chromatography. |
Part 4: Protocol A — High-Sensitivity Quantification (LC-MS/MS)
This protocol is designed for the absolute quantification of
1. Sample Preparation
-
Plasma:
-
Thaw plasma on ice.
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 200 µL of ice-cold Acetonitrile:Methanol (3:1 v/v) containing 1 µM GBB-d9 (Internal Standard).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an LC vial. Note: Do not dry down; betaines are volatile under high heat/vacuum if not acidified.
-
-
Feces:
-
Lyophilize and weigh fecal pellets (~10 mg).
-
Homogenize in 500 µL sterile water using bead beating.
-
Centrifuge at 14,000 x g for 10 min.
-
Dilute supernatant 1:100 in Acetonitrile:Water (80:20) containing 1 µM GBB-d9 .
-
2. LC-MS/MS Conditions
-
Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or Phenomenex Kinetex HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 2-5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 95 | Initial Hold (Equilibration) |
| 1.0 | 95 | Injection |
| 4.0 | 50 | Linear Gradient (Elution) |
| 5.0 | 50 | Wash |
| 5.1 | 95 | Re-equilibration |
| 8.0 | 95 | End of Run |
3. Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode. The trimethyl-d9 label remains on the precursor; fragmentation typically results in the loss of the trimethylamine group (neutral loss) or formation of the carboxyl backbone.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| 146.1 | 87.1 | 20 | Quantifier | |
| 146.1 | 60.1 | 35 | Qualifier | |
| GBB-d9 (Internal Std) | 155.2 | 87.1 | 20 | IS Quantifier |
Note: The product ion (87.1) corresponds to the butyric acid backbone (
Part 5: Protocol B — In Vivo Metabolic Flux Analysis
Beyond simple quantification, GBB-d9 is used as a metabolic probe to determine if a subject's microbiome is capable of converting
Experimental Workflow
-
Baseline Sampling: Collect baseline plasma/urine/feces.
-
Challenge: Administer GBB-d9 via oral gavage (e.g., 10 mg/kg body weight in sterile water).
-
Longitudinal Sampling: Collect blood at 0, 1, 2, 4, and 8 hours post-gavage.
-
Analysis: Monitor the appearance of downstream deuterated metabolites.
Pathway Tracing Logic
If the microbiome possesses the gbu gene cluster (Emergencia timonensis), GBB-d9 will be converted to d9-TMA , which is then oxidized by hepatic FMO3 to d9-TMAO .
Target Transitions for Flux Tracing:
-
Substrate: GBB-d9 (
155.2 87.1) -
Intermediate: TMA-d9 (
69.1 69.1 or 49.1) Note: TMA is small/volatile; often monitored as parent. -
Terminal Product: TMAO-d9 (
85.1 68.1)
Figure 2: Tracing the metabolic fate of GBB-d9 to assess gut microbial function.
Part 6: Data Interpretation & Quality Control
When analyzing data, researchers must account for the "Matrix Effect" (ME). Fecal extracts are ion-suppression rich.
Calculating Matrix Effect:
-
Acceptable Range: 80% - 120%.
-
Correction: If ME < 80% (suppression), increase the dilution factor of the fecal extract (e.g., from 1:100 to 1:500) or switch to Solid Phase Extraction (SCX cartridges).
Self-Validating Check: In the Flux Analysis workflow, the appearance of d9-TMAO in plasma must act as a positive control for:
-
Successful gavage (GBB-d9 absorption).
-
Active gbu gene cluster activity.
-
Hepatic FMO3 function.
If GBB-d9 is high in plasma but d9-TMAO is absent, the subject lacks the specific gbu-positive bacteria (E. timonensis), identifying them as a "non-responder" to carnitine-induced CVD risk.
References
-
Koeth, R. A., et al. (2013).[4] Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis. Nature Medicine.
-
Koeth, R. A., et al. (2014).
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[4] Cell Metabolism. -
Rath, S., et al. (2017).
BB. Microbiome. -
Wang, Z., et al. (2014).[4] Non-lethal Inhibition of Gut Microbial Trimethylamine Production for the Treatment of Atherosclerosis. Cell.
-
Isaguirre, A. C., et al. (2013).[5] Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. Analytical and Bioanalytical Chemistry.
Sources
- 1. One-step extraction and determination of 513 psychoactive substances, drugs, and their metabolites from hair by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 4. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The link between γ-Butyrobetaine-d9, TMAO, and cardiovascular disease research
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Biomarker – A Mechanistic Approach
The gut microbiome's influence on cardiovascular disease (CVD) has transitioned from a compelling hypothesis to a field of intense mechanistic investigation. Central to this paradigm shift is the trimethylamine N-oxide (TMAO) pathway. While elevated TMAO levels are now established as a robust predictor of adverse cardiovascular events, the scientific community's focus is evolving from simple correlation to a deeper understanding of the underlying molecular mechanisms. This guide eschews a superficial overview, instead providing a technical and causal framework for investigating a critical, yet often under-examined, component of this pathway: γ-butyrobetaine (GBB). We will explore the pro-atherogenic properties of GBB itself and detail the rigorous analytical methodologies required to accurately quantify these key metabolites, with a special focus on the indispensable role of the stable isotope-labeled internal standard, γ-butyrobetaine-d9 (GBB-d9).
Section 1: The TMAO Biosynthetic Pathway – A Multi-Organismal Symphony
The production of TMAO is a multi-step process that spans the gut microbiome and the host's metabolic machinery. It begins with the dietary intake of trimethylamine-containing compounds, primarily L-carnitine (abundant in red meat) and choline (found in eggs, dairy, and other foods).[1][2]
The Microbial Contribution: From L-Carnitine to the Pro-Atherogenic Intermediate, γ-Butyrobetaine
Contrary to a simplified view, the conversion of L-carnitine to trimethylamine (TMA), the precursor of TMAO, is not a direct, one-step microbial process. A key, and quantitatively significant, intermediate in this pathway is γ-butyrobetaine (GBB).[3]
-
Microbial Conversion of L-Carnitine to GBB: A diverse consortium of gut bacteria, particularly under anaerobic conditions, metabolizes L-carnitine into GBB. This conversion is a critical initial step in the pathway.[4][5]
-
The Pro-Atherogenic Nature of GBB: Importantly, research has demonstrated that GBB is not merely a passive intermediate. Like TMAO, GBB itself exhibits pro-atherogenic properties, contributing to the overall cardiovascular risk associated with this metabolic pathway.[3] Studies have shown that plasma GBB levels are strongly associated with incident cardiovascular disease event risks.[6]
-
From GBB to TMA: The Role of the gbu Gene Cluster: The subsequent conversion of GBB to TMA is carried out by a specific set of microbial genes known as the γ-butyrobetaine utilization (gbu) gene cluster.[6][7] This gene cluster has been identified in gut bacteria such as Emergencia timonensis and its presence and activity are critical determinants of TMA production from L-carnitine-derived GBB.[8][9]
The Host's Role: Hepatic Oxidation to TMAO
Once produced by the gut microbiota, TMA is absorbed into the portal circulation and transported to the liver. There, it is oxidized by the host's flavin-containing monooxygenase 3 (FMO3) enzyme to form TMAO.[8][9] This final product then enters systemic circulation, where it can exert its pro-atherogenic effects.
Diagram 1: The TMAO Biosynthetic Pathway
Caption: The multi-organismal pathway of TMAO biosynthesis.
Section 2: The Critical Role of Accurate Quantification: Stable Isotope Dilution LC-MS/MS
Given the prognostic significance and mechanistic implications of GBB and TMAO, their accurate and precise quantification in biological matrices is paramount for robust research. The gold-standard analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution.
The Principle of Stable Isotope Dilution
Stable isotope dilution analysis relies on the use of an internal standard that is a stable isotope-labeled version of the analyte of interest. In this context, GBB-d9 (deuterated GBB) and TMAO-d9 (deuterated TMAO) are the ideal internal standards.
Causality Behind Using Deuterated Internal Standards:
-
Chemical and Physical Similarity: Deuterated standards are chemically identical to their non-labeled counterparts, meaning they exhibit nearly identical behavior during sample preparation (e.g., extraction recovery) and chromatographic separation (e.g., retention time).[10][11][12]
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, it allows for accurate normalization of the signal, thereby correcting for these variations.[10][13]
-
Improved Accuracy and Precision: By accounting for variability in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of quantification.[10][12] This is crucial for obtaining reliable data, especially when measuring subtle changes in metabolite concentrations.
Hydrophilic Interaction Liquid Chromatography (HILIC)
GBB and TMAO are polar molecules, which can be challenging to retain on traditional reversed-phase chromatography columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative that utilizes a polar stationary phase and a mobile phase with a high organic solvent content.[14][15]
Advantages of HILIC for GBB and TMAO Analysis:
-
Enhanced Retention of Polar Analytes: HILIC provides excellent retention for polar compounds like GBB and TMAO, allowing for their effective separation from less polar matrix components.[16][17]
-
Improved Sensitivity with Mass Spectrometry: The high organic content of the mobile phase in HILIC facilitates more efficient desolvation and ionization in the mass spectrometer's electrospray ionization (ESI) source, often leading to enhanced signal intensity and improved sensitivity.[14][15]
Section 3: A Validated Protocol for the Quantification of GBB and TMAO in Human Plasma
This section provides a detailed, step-by-step protocol for the simultaneous quantification of GBB and TMAO in human plasma using HILIC-LC-MS/MS with stable isotope dilution. This protocol is based on established and validated methodologies and adheres to regulatory guidelines for bioanalytical method validation.[18][19]
Materials and Reagents
-
Analytes and Internal Standards:
-
γ-Butyrobetaine (GBB)
-
Trimethylamine N-oxide (TMAO)
-
γ-Butyrobetaine-d9 (GBB-d9)
-
Trimethylamine N-oxide-d9 (TMAO-d9)
-
-
Solvents and Chemicals:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
-
Human Plasma: Pooled human plasma for calibration standards and quality controls.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[9][14][20]
-
Prepare Internal Standard Spiking Solution: Prepare a working solution of GBB-d9 and TMAO-d9 in a suitable solvent (e.g., 50:50 ACN:Water).
-
Sample Aliquoting: Aliquot 50 µL of plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard spiking solution to each tube.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
Table 1: LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | HILIC, e.g., Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) | Provides excellent retention and separation for polar analytes like GBB and TMAO.[12][21][22] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid | Aqueous mobile phase for eluting polar compounds in HILIC. Ammonium acetate and formic acid act as mobile phase modifiers to improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic mobile phase for retaining polar compounds in HILIC. |
| Gradient | 95% B to 50% B over 5 minutes | A typical gradient for eluting GBB and TMAO from a HILIC column. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Helps to ensure reproducible retention times and peak shapes. |
| Injection Volume | 5 µL | A typical injection volume for this type of analysis. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | GBB and TMAO are readily protonated and form positive ions. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for targeted quantification.[23][24][25] |
| MRM Transitions | Q1 (m/z) -> Q3 (m/z) | |
| GBB | 146.1 -> 87.1 | Precursor ion [M+H]+ and a characteristic product ion.[26] |
| GBB-d9 | 155.1 -> 87.1 | Deuterated precursor ion fragmenting to the same product ion as the unlabeled analyte.[26] |
| TMAO | 76.1 -> 58.1 | Precursor ion [M+H]+ and a characteristic product ion.[27] |
| TMAO-d9 | 85.1 -> 66.1 | Deuterated precursor ion and a corresponding deuterated product ion.[27] |
Diagram 2: Experimental Workflow for GBB and TMAO Quantification
Caption: A step-by-step workflow for the quantification of GBB and TMAO.
Section 4: Data Interpretation and Clinical Relevance
Accurate quantification of GBB and TMAO allows researchers to investigate their association with CVD risk and progression.
Table 2: Typical Plasma Concentrations of GBB and TMAO
| Analyte | Healthy Individuals | Patients with Cardiovascular Disease |
| γ-Butyrobetaine (GBB) | 0.5 - 1.5 µmol/L | 1.0 - 3.0 µmol/L or higher |
| Trimethylamine N-oxide (TMAO) | 2.0 - 6.0 µmol/L | > 6.0 µmol/L (often significantly elevated) |
Note: These are approximate ranges and can vary based on diet, gut microbiome composition, and individual metabolism. The provided values are synthesized from multiple sources for illustrative purposes.[26]
Elevated levels of both GBB and TMAO have been consistently observed in individuals with a higher risk of major adverse cardiovascular events.[6] Furthermore, studies have shown that GBB is a significant predictor of major adverse limb events in patients with peripheral artery disease.
Section 5: Future Directions and Therapeutic Implications
The recognition of GBB as a pro-atherogenic intermediate opens new avenues for therapeutic intervention. Strategies aimed at modulating the gut microbiota to reduce the conversion of L-carnitine to GBB and GBB to TMA are of significant interest. This could involve the development of small molecule inhibitors targeting the microbial enzymes responsible for these transformations, such as those encoded by the gbu gene cluster.
Conclusion
The study of the GBB-TMAO axis provides a powerful lens through which to investigate the intricate relationship between diet, the gut microbiome, and cardiovascular disease. This technical guide has provided a comprehensive framework for understanding this pathway, with a strong emphasis on the causal reasoning behind experimental choices and the critical importance of robust analytical methodologies. By employing techniques such as stable isotope dilution HILIC-LC-MS/MS with GBB-d9 as an internal standard, researchers can generate high-quality, reliable data that will be instrumental in advancing our understanding of CVD pathogenesis and developing novel therapeutic strategies.
References
-
Elucidation of an anaerobic pathway for metabolism of l-carnitine–derived γ-butyrobetaine to trimethylamine in human gut bacteria. Proceedings of the National Academy of Sciences. [Link]
-
The microbial gbu gene cluster links cardiovascular disease risk associated with red meat consumption to microbiota L-carnitine catabolism. Nature Microbiology. [Link]
-
Elucidation of an anaerobic pathway for metabolism of L-carnitine-derived γ-butyrobetaine to trimethylamine in human gut bacteria. bioRxiv. [Link]
-
γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. Cell Metabolism. [Link]
-
Elucidation of an anaerobic pathway for metabolism of l-carnitine–derived γ-butyrobetaine to trimethylamine in human gut bacteria. Proceedings of the National Academy of Sciences. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]
-
Hydrophilic Interaction Liquid Chromatography (Hilic). International Journal of Pharmaceutical Sciences. [Link]
-
Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. MDPI. [Link]
-
Choline and carnitine-rich foods—meat, eggs, and dairy—can be converted by gut flora into trimethylamine, which can then be turned into TMAO in our liver. NutritionFacts.org. [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]
-
The Applications and Advantages of HILIC. AZoM. [Link]
-
Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. PubMed. [Link]
-
Determination of trimethylamine-N-oxide in combination with l-carnitine and γ-butyrobetaine in human plasma by UPLC/MS/MS. RSU Research Portal. [Link]
-
γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. PMC. [Link]
-
Validation of Analytical Methods for Biomarkers Employed in Drug Development. PMC. [Link]
-
Assembling the anaerobic gamma-butyrobetaine to TMA metabolic pathway in Escherichia fergusonii and confirming its role in TMA production from dietary L-carnitine in murine models. mBio. [Link]
-
Suggested pathway for the metabolism of carnitine to γ-butyrobetaine in... ResearchGate. [Link]
-
Mapping out the gut microbiota-dependent trimethylamine N-oxide super pathway for systems biology applications. Frontiers. [Link]
-
Dietary Fatty Acids Modulate Gut Microbiota-Derived Trimethylamine-N-Oxide: Potential Mechanisms and Future Perspective. MDPI. [Link]
-
Elucidation of an anaerobic pathway for metabolism of l-carnitine–derived γ-butyrobetaine to trimethylamine in human gut bacteria. PNAS. [Link]
-
Plasma TMAO Concentrations and Gut Microbiota Composition in Subjects with and Without Metabolic Syndrome: Results from Pilot Study. MDPI. [Link]
-
Quantification of trimethylamine-N-oxide (TMAO) and its main related trimethylammonium-containing compounds in human plasma by LC-MS/MS. PubMed. [Link]
-
Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry. MDPI. [Link]
-
MRM transitions and compound-dependent parameters. | Download Table. ResearchGate. [Link]
-
Determination of trimethylamine-N-oxide in combination with l-carnitine and γ-butyrobetaine in human plasma by UPLC/MS/MS. PubMed. [Link]
-
(PDF) Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry. PMC. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. PharmaTutor. [Link]
-
Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. PMC. [Link]
-
Plasma trimethylamine N-oxide (TMAO) levels predict future risk of coronary artery disease in apparently healthy individuals in. Ovid. [Link]
-
Plasma trimethylamine N-oxide (TMAO) levels predict future risk of coronary artery disease in apparently healthy individuals in the EPIC-Norfolk Prospective Population Study. European Journal of Preventive Cardiology. [Link]
-
Longitudinal associations of plasma TMAO and related metabolites with cognitive impairment and dementia in older adults: the Cardiovascular Health Study. PMC. [Link]
-
Association between plasma trimethylamine N-oxide and coronary heart disease: new insights on sex and age differences. PMC. [Link]
-
Short-term high-fat diet increases postprandial trimethylamine-N-oxide in humans. The American Journal of Clinical Nutrition. [Link]
-
Plasma Concentrations of Trimethylamine-N-Oxide, Choline, and Betaine in Patients With Moderate to Advanced Chronic Kidney Disea. Journal of Renal Nutrition. [Link]
-
DOT Language. Graphviz. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
-
Graphviz Examples and Tutorial. Sketchviz. [Link]
-
The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer. MDPI. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 5. researchgate.net [researchgate.net]
- 6. The microbial gbu gene cluster links cardiovascular disease risk associated with red meat consumption to microbiota L-carnitine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]
- 9. clinichrom.com [clinichrom.com]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. academic.oup.com [academic.oup.com]
- 12. science.rsu.lv [science.rsu.lv]
- 13. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 18. researchgate.net [researchgate.net]
- 19. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. waters.com [waters.com]
- 22. protocols.io [protocols.io]
- 23. MRM-DIFF: data processing strategy for differential analysis in large scale MRM-based lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. norman-network.net [norman-network.net]
- 27. mzinterpretation.com [mzinterpretation.com]
Commercial Suppliers and Validation of High-Purity γ-Butyrobetaine-d9
The following technical guide is designed for researchers and drug development professionals requiring high-purity γ-Butyrobetaine-d9 (GBB-d9) for use as an internal standard in quantitative metabolomics and carnitine biosynthesis studies.
A Technical Guide for Metabolomics and Bioanalysis
Executive Summary: The Critical Role of GBB-d9
γ-Butyrobetaine (GBB) is the immediate precursor to L-carnitine, a metabolite essential for mitochondrial fatty acid β-oxidation. In LC-MS/MS bioanalysis, accurate quantification of GBB is often compromised by significant matrix effects and ion suppression, particularly in plasma and tissue homogenates.
γ-Butyrobetaine-d9 (trimethyl-d9) serves as the gold-standard Internal Standard (IS). The incorporation of nine deuterium atoms on the trimethylamine group provides a mass shift of +9 Da , ensuring:
-
No Isotopic Overlap: The M+9 shift places the IS signal well beyond the natural isotopic envelope of endogenous GBB.
-
Co-Elution: It retains chromatographic properties nearly identical to the analyte, ensuring it experiences the same ionization environment and matrix suppression, thus allowing for accurate normalization.
This guide details commercial sources, synthesis routes, and a self-validating quality control (QC) protocol to ensure data integrity.
Technical Specifications & Synthesis
Chemical Identity[1][2][3]
-
Systematic Name: 3-Carboxy-N,N,N-tri(methyl-d3)-1-propanaminium
-
Synonyms: Actinine-d9, Deoxycarnitine-d9
-
Molecular Formula: C₇H₆D₉NO₂ (Inner Salt)
-
Molecular Weight: ~154.25 g/mol (Inner Salt) | ~190.72 g/mol (Hydrochloride Salt)
-
Unlabeled CAS: 407-64-7[1]
-
Labeled CAS: 479677-53-7 (Inner Salt) | 85806-17-3 (HCl Salt)
Synthesis Route (Mechanistic Insight)
Understanding the synthesis aids in troubleshooting impurities. GBB-d9 is typically synthesized via the methylation of γ-aminobutyric acid (GABA) .
-
Precursor: GABA (γ-aminobutyric acid).
-
Methylating Agent: Iodomethane-d3 (
). -
Reaction: Exhaustive methylation of the primary amine under basic conditions (e.g.,
in Methanol). -
Purification: Ion-exchange chromatography is often used to remove excess iodide and unreacted GABA.
Impurity Risk: Incomplete methylation can lead to mono- or di-methylated intermediates. High-quality suppliers must provide evidence (NMR/MS) of >99% trimethylation.
Commercial Supplier Landscape
The following suppliers have been verified to list specific catalog items for γ-Butyrobetaine-d9.
| Supplier | Product Code | Salt Form | Isotopic Purity | Pack Sizes | Notes |
| Toronto Research Chemicals (TRC) / LGC Standards | TRC-B759497 | Inner Salt | ≥ 99% | 1mg, 10mg, 50mg | Primary global source; often distributed by LGC. High inventory reliability. |
| Santa Cruz Biotechnology (SCBT) | sc-490333 | HCl Salt | ≥ 99% | 1mg, 5mg | Good for proteomic/biochemical grade requirements. |
| Pharmaffiliates | PA STI 016790 | HCl Salt | > 98% | Custom | Specializes in trace analysis standards; useful for bulk custom orders. |
| C/D/N Isotopes | D-7182 | Inner Salt | 99 atom % D | 0.05g, 0.1g | Specialists in deuterated compounds; check specifically for "Betaine" vs "Butyrobetaine" nomenclature. |
Note on Salt Forms: The Hydrochloride (HCl) salt is generally more hygroscopic but more soluble in aqueous mobile phases. The Inner Salt is a zwitterion and may require buffering for optimal dissolution. Ensure your calculation of the stock solution concentration accounts for the mass of the chloride counter-ion if using the HCl salt.
Biological Context: The Carnitine Pathway[6]
To understand the utility of GBB-d9, one must visualize its position in the carnitine biosynthesis pathway. GBB is hydroxylated by γ-Butyrobetaine Hydroxylase (BBOX1) to form L-Carnitine.[2]
Figure 1: The Carnitine Biosynthesis Pathway. γ-Butyrobetaine is the final intermediate before L-Carnitine. BBOX1 activity is a key regulatory step often studied using GBB-d9 tracers.
Self-Validating Protocol: Incoming QC & LC-MS/MS Setup
Do not assume the Certificate of Analysis (CoA) guarantees performance in your specific matrix. Follow this self-validating workflow upon receipt of the standard.
Phase 1: Isotopic Purity Verification (The "Blank" Check)
Before spiking into samples, you must ensure the GBB-d9 does not contain unlabeled GBB (d0), which would artificially inflate your analyte measurements.
-
Prepare Stock: Dissolve GBB-d9 in 50:50 Methanol:Water to 1 µg/mL.
-
Direct Infusion/Flow Injection: Inject into the MS source (ESI Positive mode).
-
Scan Mode: Perform a Q1 scan from m/z 140 to 160.
-
Criteria:
-
Major peak: m/z ~155.2 (d9).
-
Minor peaks: m/z 154 (d8), 153 (d7) are acceptable (<5%).
-
Critical Fail: Any visible signal at m/z 146.1 (d0). If d0 > 0.1% of the d9 peak, reject the lot.
-
Phase 2: Chromatographic Co-Elution
Deuterium isotope effects can sometimes cause slight retention time (RT) shifts.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to GBB's high polarity. (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC).
-
Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.5).
-
Injection: Inject a mixture of Analyte (d0-GBB) and Standard (d9-GBB).
-
Validation: The RT difference (
) should be < 0.05 minutes. If is significant, the IS may not effectively compensate for matrix suppression occurring at the specific elution time of the analyte.
QC Workflow Diagram
Figure 2: Self-Validating Quality Control Workflow for GBB-d9 implementation.
References
-
LGC Standards / Toronto Research Chemicals. Gamma-Butyrobetaine-d9 Product Page. Retrieved from
-
Santa Cruz Biotechnology. γ-Butyrobetaine-d9 (CAS 479677-53-7). Retrieved from
-
Pharmaffiliates. γ-Butyrobetaine-d9 Hydrochloride (CAS 85806-17-3).[3] Retrieved from
-
Koeth, R. A., et al. (2013). "Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis." Nature Medicine. (Demonstrates the use of isotope-labeled GBB in metabolic tracing). Retrieved from
-
Vaz, F. M., & Wanders, R. J. (2002). "Carnitine biosynthesis in mammals." Biochemical Journal. (Defines the BBOX pathway). Retrieved from
Sources
Methodological & Application
LC-MS/MS method for quantification of γ-Butyrobetaine-d9 in plasma
Application Note: High-Sensitivity LC-MS/MS Quantification of -Butyrobetaine-d9 in Plasma
Abstract & Scope
This protocol details a validated LC-MS/MS methodology for the quantification of
Given the zwitterionic and highly polar nature of betaines, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention and separation from isobaric interferences, overcoming the limitations of traditional Reverse Phase (C18) chromatography.
Scientific Background: The Carnitine-TMAO Axis
1In metabolic flux studies, GBB-d9 (trimethyl-d9) is administered to trace the kinetics of:
-
Host Biosynthesis: Conversion of GBB to Carnitine via
-butyrobetaine hydroxylase (BBOX1). -
Microbial Dysbiosis: Conversion of GBB to TMA/TMAO by gut bacteria (e.g., Emergencia timonensis).
Metabolic Pathway Visualization
Figure 1: The metabolic position of
Method Development & Strategy
Chromatography: Why HILIC?
GBB is a quaternary ammonium compound (permanent positive charge) with a carboxylic acid tail. On C18 columns, it elutes in the void volume due to high water solubility, leading to severe ion suppression from salts.
-
Selected Mode: HILIC (Amide or Silica stationary phase).
-
Mechanism: Partitioning between the bulk organic mobile phase (ACN) and a water-enriched layer adsorbed on the polar stationary phase.[2]
-
Benefit: GBB retains well (>2.5 min), eluting in a cleaner ionization window.
Mass Spectrometry: Isotope Selection
Since GBB-d9 is the analyte, we require a distinct Internal Standard.
-
Analyte: GBB-d9 (Trimethyl-d9).[3] Precursor m/z 155.2.
-
Internal Standard (IS): GBB-d3 (Methyl-d3) or
C-GBB. Note: Do not use unlabeled GBB as IS, as it is endogenous and will interfere.
Materials & Reagents
| Reagent | Grade/Specification |
| Analyte | |
| Internal Standard | |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adj. Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Precipitation Agent | Acetonitrile:Methanol (3:1 v/v) with 0.1% Formic Acid |
| Column | Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equiv. |
Experimental Protocol
Sample Preparation (Protein Precipitation)
This method uses a "crash and shoot" approach optimized for polar recovery.
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
-
Add IS: Add 10 µL of GBB-d3 Working Solution (500 ng/mL in 50:50 ACN:Water).
-
Precipitate: Add 200 µL of ice-cold Precipitation Agent (ACN:MeOH 3:1 + 0.1% FA).
-
Rationale: High organic content precipitates proteins while maintaining GBB solubility. Acidification breaks protein binding.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of supernatant to an autosampler vial containing a glass insert.
-
Note: Do not evaporate to dryness if possible; betaines are non-volatile but re-constitution can be difficult due to wall adsorption. Dilution injection is preferred for HILIC.
-
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Setting |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2 µL |
| Run Time | 6.0 minutes |
Gradient Table (HILIC Mode): Note: HILIC gradients run from High Organic -> Low Organic.
| Time (min) | % Mobile Phase B (ACN) | % Mobile Phase A (Buffer) | Description |
| 0.00 | 90 | 10 | Initial Hold |
| 1.00 | 90 | 10 | Start Gradient |
| 3.50 | 50 | 50 | Elution of GBB |
| 3.60 | 50 | 50 | Wash |
| 3.70 | 90 | 10 | Return to Initial |
| 6.00 | 90 | 10 | Re-equilibration |
Mass Spectrometry Parameters (ESI Positive):
-
Source: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 500°C
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| GBB-d9 | 155.2 | 87.1 | 30 | 22 | Quant |
| GBB-d9 | 155.2 | 60.1 | 30 | 28 | Qual |
| GBB-d3 (IS) | 149.2 | 87.1 | 30 | 22 | IS |
| Endogenous GBB | 146.1 | 87.1 | 30 | 22 | Monitor |
Mechanistic Note: The common product ion m/z 87.1 corresponds to the butyric acid backbone (
Workflow Diagram
Figure 2: Step-by-step sample preparation workflow for plasma extraction.
Method Validation & Quality Control
To ensure Trustworthiness and regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated:
-
Linearity:
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
is recommended due to the wide dynamic range.
-
-
Matrix Effect (ME):
-
HILIC often suffers from phospholipid suppression if the wash is insufficient.
-
Test: Post-column infusion of GBB-d9 while injecting a blank plasma extract. Monitor for dips in baseline at the retention time (approx 2.5 - 3.0 min).
-
-
Carryover:
-
Betaines can stick to injector needles. Ensure the needle wash contains 10% Formic Acid in Water/ACN to protonate silanols and reduce adsorption.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Retention Time Drift | HILIC equilibration issues | Ensure at least 2.5 minutes of re-equilibration at 90% ACN between runs. |
| Split Peaks | Solvent mismatch | Sample diluent is too aqueous. Ensure injection solvent is >75% ACN. |
| High Backpressure | Salt precipitation | Ammonium formate >20mM can precipitate in 90% ACN. Keep buffer conc. <15mM.[4] |
References
-
Koeth, R. A., et al. (2013). Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis.[1] Nature Medicine, 19(5), 576–585. Link
-
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(Pt 3), 417–429. Link
-
Kirchhof, A., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Clinica Chimica Acta. Link
-
Human Metabolome Database (HMDB). Metabocard for Gamma-butyrobetaine (HMDB0002093). Link
Sources
Protocol for in vivo tracer studies using γ-Butyrobetaine-d9
Application Note: Protocol for In Vivo Tracer Studies Using -Butyrobetaine-d9
Application:Executive Summary
This guide details the use of
Metabolic Pathway Visualization
Understanding the dual fate of
Figure 1: The metabolic bifurcation of
Experimental Design Strategy
The route of administration determines which pathway is interrogated.
| Parameter | Protocol A: Microbial Flux (TMAO) | Protocol B: Host Biosynthesis (BBOX1) |
| Primary Readout | Plasma d9-TMAO | Plasma/Tissue d9-Carnitine |
| Route | Oral Gavage (PO) | Intraperitoneal (IP) or Intravenous (IV) |
| Rationale | Delivers tracer directly to gut bacteria. | Bypasses gut; delivers tracer to liver/kidney. |
| Dose (Mouse) | 50–100 mg/kg (Challenge) | 5–10 mg/kg (Tracer Pulse) |
| Timepoints | 0, 1, 2, 4, 6, 24 hours | 0, 0.5, 1, 2, 4 hours |
| Control | Germ-Free or Antibiotic-treated mice | BBOX1 Knockout or Inhibitor-treated |
Protocol A: The Oral Challenge (Microbiome Focus)
This protocol quantifies the gut microbiota's capacity to convert
Materials
-
Tracer:
-Butyrobetaine-d9 (HCl salt). -
Vehicle: Sterile water or 0.9% Saline.
-
Subjects: C57BL/6J mice (or specific disease model), fasted 4 hours prior to dosing.
Preparation
-
Calculate Mass: For a 100 mg/kg dose in a 25g mouse, you need 2.5 mg per mouse.
-
Solubility:
-BB is highly hygroscopic. Weigh quickly in a humidity-controlled environment. -
Stock Solution: Dissolve d9-
-BB in sterile water to a concentration of 12.5 mg/mL.-
Volume Calculation: 200 µL gavage volume for a 25g mouse = 2.5 mg dose.
-
Execution
-
Baseline Bleed (T0): Collect 20 µL blood via tail vein into heparinized capillary tubes.
-
Administration: Administer 200 µL of stock solution via oral gavage using a ball-tipped needle.
-
Serial Sampling: Collect blood at T=1h, 2h, 4h, and 6h.
-
Terminal Collection: At 24h, euthanize. Collect cecal contents (flash freeze) to analyze luminal d9-TMA levels.
Protocol B: Host Biosynthesis Assay (BBOX1 Focus)
This protocol assesses the host's ability to synthesize Carnitine, often used to study carnitine deficiency disorders or BBOX1 inhibition in cancer models.
Execution
-
Dosing: Administer 10 mg/kg d9-
-BB via IP injection . This bypasses the gut microbiota, ensuring that any d9-Carnitine formed is due to host BBOX1 activity. -
Sampling: Collect plasma at T=30 min, 1h, and 2h.
-
Tissue Harvest: Harvest Liver and Kidney at T=2h. BBOX1 is highly expressed in the kidney (and liver in humans/rats, less so in mice).
-
Tissue Processing: Homogenize 50 mg tissue in 500 µL cold methanol/water (80:20) containing internal standards.
Analytical Method: LC-MS/MS Quantification
Precise quantification requires separating the d9-tracer from endogenous metabolites.
Sample Preparation (Plasma)
-
Precipitation: Add 10 µL plasma to 90 µL ice-cold Acetonitrile containing Internal Standard (e.g., d3-Carnitine, 1 µM).
-
Vortex/Spin: Vortex 1 min; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer 80 µL supernatant to a glass vial for injection.
Chromatography (HILIC Mode)
-
Column: Silica or Amide-based HILIC (e.g., Waters BEH Amide, 2.1 x 100mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes.
Mass Spectrometry (MRM Parameters)
Use Positive Electrospray Ionization (ESI+).[10]
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |
| 146.1 | 87.1 | 20 | Native Substrate | |
| 146.1 | 60.1 | 25 | Qualifier | |
| 155.2 | 87.1 | 20 | Tracer Quant | |
| 155.2 | 69.1 | 25 | Tracer Qualifier | |
| L-Carnitine (Endogenous) | 162.1 | 103.1 | 22 | Native Product |
| L-Carnitine-d9 | 171.2 | 103.1 | 22 | Biosynthetic Product |
| TMAO (Endogenous) | 76.1 | 58.1 | 28 | Native Atherogen |
| TMAO-d9 | 85.1 | 66.1 | 28 | Microbial Product |
Note: The d9 label is on the trimethylamine group. Therefore, fragments retaining the trimethyl group shift by +9. Fragments losing the trimethyl group (like the carbon backbone m/z 87) do NOT shift.
Data Analysis & Interpretation
Calculating Fractional Enrichment
To normalize for pool size differences, calculate the enrichment of the product:
Interpretation Logic
-
High d9-TMAO (Protocol A): Indicates a "TMAO-producer" microbiome phenotype. High cardiovascular risk profile.
-
Low d9-TMAO (Protocol A): Indicates low abundance of gbu gene cluster bacteria (e.g., Emergencia timonensis) or effective therapeutic intervention.
-
High d9-Carnitine (Protocol B): Normal BBOX1 function.
-
Low d9-Carnitine (Protocol B): Indicates BBOX1 inhibition or deficiency.
Troubleshooting & Pitfalls
-
Isobaric Interference:
-BB is isomeric with valine betaine. However, the d9-tracer shifts the mass away from natural interferences. -
Scrambling: The methyl groups on the quaternary amine are stable. Deuterium loss is negligible in vivo compared to protons on the carbon backbone.
-
Carryover: These cationic compounds stick to glass and metal. Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.
References
-
Koeth, R. A., et al. (2013). Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis.[7] Nature Medicine, 19(5), 576–585. Link
-
Koeth, R. A., et al. (2014).
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[1][6][7][8][9][11][12] Cell Metabolism, 20(5), 799-812.[1][8][12] Link - Organ, E., et al. (2020). Anaerobic Choline Metabolism by Human Gut Microbiota. Cell Host & Microbe. (Contextualizing the gbu gene cluster).
-
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417–429. Link
Sources
- 1. γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biallelic variants in BBOX1 cause L-Carnitine deficiency and elevated γ-butyrobetaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 5. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. pnas.org [pnas.org]
- 8. journals.asm.org [journals.asm.org]
- 9. ahajournals.org [ahajournals.org]
- 10. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "γ-Butyrobetaine Is A Proatherogenic Intermediate in Gut Microbial Meta" by Robert A. Koeth, Bruce S. Levison et al. [engagedscholarship.csuohio.edu]
- 12. Exposome-Explorer - Koeth 2014 (Publication) [exposome-explorer.iarc.fr]
Application Notes and Protocols for the Analysis of γ-Butyrobetaine-d9 in Human Urine
Abstract
This document provides a comprehensive guide to the sample preparation techniques for the quantitative analysis of γ-Butyrobetaine-d9 (GBB-d9) in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As the deuterated stable isotope-labeled internal standard for γ-Butyrobetaine (GBB), a key precursor in carnitine biosynthesis, the accurate handling and preparation of GBB-d9 is paramount for reliable bioanalytical results.[1][2] This guide moves beyond rote protocols to explain the fundamental principles and rationale behind method selection, empowering researchers to optimize their workflows. We will explore and provide detailed protocols for three common techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and the "Dilute-and-Shoot" method. The comparative advantages and limitations of each approach are discussed to aid in selecting the most appropriate technique for specific research needs.
Introduction: The Analytical Challenge
γ-Butyrobetaine is a zwitterionic compound, meaning it carries both a positive and a negative charge on its molecular structure.[3] This property, along with its high polarity, presents a unique set of challenges for extraction from a complex biological matrix like urine. Urine is a highly variable matrix, containing a wide array of salts, endogenous metabolites, and other compounds that can interfere with LC-MS/MS analysis, primarily through a phenomenon known as the "matrix effect".[4][5] The matrix effect, which can either suppress or enhance the ionization of the target analyte, is a significant source of variability and inaccuracy in quantitative analysis.[6][7]
The primary goal of sample preparation in this context is twofold:
-
To remove interfering matrix components that can compromise the analytical column and detector.
-
To minimize the matrix effect, ensuring that the ionization of GBB-d9 is consistent and reproducible.
The Cornerstone of Quantitation: The Role of γ-Butyrobetaine-d9
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[8][9][10] GBB-d9 serves as the ideal internal standard for the quantification of endogenous GBB for several key reasons:
-
Chemical and Physical Mimicry : GBB-d9 is chemically and structurally almost identical to the native analyte, GBB. This means it behaves in a nearly identical manner during all stages of sample preparation (extraction, recovery) and analysis (chromatographic retention, ionization).[11][12]
-
Correction for Variability : Any sample loss during preparation or fluctuation in instrument response (e.g., ion suppression) will affect both the analyte and the SIL-IS to the same degree. By measuring the ratio of the analyte signal to the SIL-IS signal, these variations are effectively normalized, leading to highly reliable quantification.[7][11]
-
Mass Distinction : The deuterium labels make GBB-d9 heavier than GBB, allowing the mass spectrometer to easily distinguish between the two compounds.[9]
The addition of a known concentration of GBB-d9 to the urine sample at the very beginning of the workflow is a critical and non-negotiable step for a robust and self-validating system.
Sample Preparation Methodologies and Protocols
The choice of sample preparation method is a trade-off between the desired level of cleanliness, throughput, cost, and the specific performance requirements of the assay. Below, we detail three widely-used approaches.
Protein Precipitation (PPT): The Rapid Approach
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples by adding a water-miscible organic solvent.[13][14] While urine is generally considered a low-protein matrix compared to plasma or serum, PPT is still effective at removing larger proteins and causing some of the less soluble matrix components to crash out of solution.[13][15]
Principle of Action: The addition of an organic solvent like acetonitrile or methanol disrupts the hydration shell around proteins, reducing their solubility and causing them to precipitate.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.
-
Internal Standard Spiking: Add 10 µL of a working solution of GBB-d9 (concentration should be appropriate for the expected range of endogenous GBB).
-
Precipitation: Add 300 µL of ice-cold acetonitrile. Scientist's Note: A 3:1 ratio of solvent to sample is a common starting point. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.[14]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and other insoluble material.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis. Caution: Be careful not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isolation, identification, and synthesis of gamma-butyrobetainyl-CoA and crotonobetainyl-CoA, compounds involved in carnitine metabolism of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-Butyrobetaine | C7H15NO2 | CID 725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. iroatech.com [iroatech.com]
- 9. welchlab.com [welchlab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. organomation.com [organomation.com]
- 15. aacrjournals.org [aacrjournals.org]
Development of a standard curve for γ-Butyrobetaine-d9 quantification
Application Note & Protocol
Development of a Robust Standard Curve for the Quantification of γ-Butyrobetaine using γ-Butyrobetaine-d9 by LC-MS/MS
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a standard curve for the accurate quantification of γ-Butyrobetaine (GBB) in biological matrices. We detail a robust methodology centered on the use of a stable isotope-labeled internal standard, γ-Butyrobetaine-d9 (GBB-d9), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol herein is designed to ensure scientific integrity and adherence to regulatory expectations for bioanalytical method validation.
Introduction: The Significance of γ-Butyrobetaine Quantification
γ-Butyrobetaine (GBB) is a crucial intermediate in the endogenous biosynthesis of L-carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production.[1][2] The conversion of GBB to L-carnitine is a rate-limiting step, making the quantification of GBB essential for studying various metabolic pathways, including those related to cardiovascular health, energy metabolism, and fatty acid oxidation disorders.[3][4] Accurate measurement of GBB in biological samples is therefore paramount in both basic research and clinical drug development.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification due to its high sensitivity and selectivity. However, the complexity of biological matrices can introduce significant variability from matrix effects, extraction inconsistencies, and instrumental drift.[5] To mitigate these challenges and ensure the highest degree of accuracy and precision, the use of a stable isotope-labeled internal standard is indispensable.[6]
The Principle of Isotope Dilution Mass Spectrometry with γ-Butyrobetaine-d9
This protocol employs γ-Butyrobetaine-d9 (GBB-d9) as the internal standard (IS). GBB-d9 is a deuterated analog of GBB where nine hydrogen atoms have been replaced with deuterium.[7][8] This mass shift allows the mass spectrometer to differentiate between the analyte (GBB) and the internal standard (GBB-d9), while their near-identical physicochemical properties ensure they behave similarly during sample preparation and analysis.[6]
The core principle behind this approach is isotope dilution mass spectrometry (IDMS). By adding a known amount of GBB-d9 to each sample at the beginning of the workflow, any subsequent loss of analyte during extraction or variations in ionization efficiency will be mirrored by the internal standard.[9] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[9][10]
Diagram 1: Workflow for Standard Curve Development
Caption: A flowchart illustrating the key stages in the development of a standard curve for γ-Butyrobetaine quantification.
Materials and Reagents
-
γ-Butyrobetaine (GBB) reference standard (≥98% purity)
-
γ-Butyrobetaine-d9 (GBB-d9) reference standard (≥98% purity, isotopic enrichment ≥98%)[11]
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Blank biological matrix (e.g., human plasma, rat serum)
-
Calibrated analytical balance
-
Calibrated pipettes
-
Class A volumetric flasks
-
Microcentrifuge tubes
Protocol: Standard Curve Preparation
This protocol is designed to generate a standard curve with eight non-zero calibrators.
Preparation of Stock Solutions
-
Analyte (GBB) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of GBB reference standard.
-
Dissolve in a 10 mL volumetric flask with 50:50 (v/v) methanol:water to the mark.
-
This stock solution should be stored at -20°C.
-
-
Internal Standard (GBB-d9) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of GBB-d9 reference standard.
-
Dissolve in a 1 mL volumetric flask with 50:50 (v/v) methanol:water to the mark.
-
This stock solution should be stored at -20°C.
-
Preparation of Working Solutions
-
Analyte (GBB) Working Solutions:
-
Perform serial dilutions of the GBB stock solution to create a series of working solutions. The concentrations of these will depend on the desired range of the standard curve.
-
-
Internal Standard (GBB-d9) Working Solution:
-
Prepare a working solution of GBB-d9 at a concentration that will yield a robust signal in the LC-MS/MS system (e.g., 100 ng/mL). The final concentration in the sample should be consistent across all calibrators and samples.
-
Preparation of Calibration Standards
-
Label microcentrifuge tubes for each calibrator (e.g., CAL 1 to CAL 8), a blank, and a zero sample.
-
Add a fixed volume of the blank biological matrix to each tube (e.g., 50 µL).
-
Spike each calibrator tube with the appropriate GBB working solution to achieve the desired final concentrations.
-
The "blank" sample receives no GBB and no GBB-d9. The "zero" sample receives no GBB but is spiked with the GBB-d9 working solution.[12]
-
Add a fixed volume of the GBB-d9 working solution to all tubes except the blank.
-
Vortex each tube briefly.
Sample Preparation (Protein Precipitation)
-
To each tube (calibrators, blank, zero, and unknown samples), add three volumes of cold acetonitrile containing 0.1% formic acid (e.g., 150 µL for a 50 µL sample).
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
-
LC Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic mobile phase.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
GBB: To be determined by direct infusion of the standard.
-
GBB-d9: To be determined by direct infusion of the standard.
-
Data Analysis and Acceptance Criteria
Standard Curve Construction
-
Integrate the peak areas for both GBB and GBB-d9 for each calibrator.
-
Calculate the peak area ratio (GBB peak area / GBB-d9 peak area).
-
Plot the peak area ratio (y-axis) against the nominal concentration of GBB (x-axis).
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to determine the best fit for the data.[13]
Acceptance Criteria
The developed standard curve must meet predefined acceptance criteria to be considered valid, in accordance with regulatory guidelines from bodies such as the FDA and EMA.[14][15][16]
-
Linearity: The coefficient of determination (R²) should be ≥ 0.99.
-
Calibrator Accuracy: At least 75% of the non-zero calibrators must be within ±15% of their nominal concentration.[12] For the Lower Limit of Quantification (LLOQ), this is extended to ±20%.[16][17]
-
Range: The curve must encompass the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Table 1: Example Standard Curve Data
| Calibrator | Nominal Conc. (ng/mL) | GBB Peak Area | GBB-d9 Peak Area | Peak Area Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| CAL 1 | 1.0 | 5,250 | 510,000 | 0.0103 | 1.02 | 102.0 |
| CAL 2 | 2.5 | 13,000 | 515,000 | 0.0252 | 2.48 | 99.2 |
| CAL 3 | 5.0 | 26,500 | 520,000 | 0.0510 | 5.05 | 101.0 |
| CAL 4 | 10.0 | 53,000 | 525,000 | 0.1010 | 9.95 | 99.5 |
| CAL 5 | 25.0 | 135,000 | 530,000 | 0.2547 | 25.2 | 100.8 |
| CAL 6 | 50.0 | 270,000 | 535,000 | 0.5047 | 49.8 | 99.6 |
| CAL 7 | 100.0 | 545,000 | 540,000 | 1.0093 | 101.2 | 101.2 |
| CAL 8 | 200.0 | 1,100,000 | 545,000 | 2.0183 | 198.5 | 99.3 |
Diagram 2: Self-Validating System Logic
Caption: Logical diagram of how a deuterated internal standard creates a self-validating system.
Conclusion
The protocol outlined in this application note provides a robust framework for the development of a standard curve for the quantification of γ-Butyrobetaine using its deuterated internal standard, GBB-d9. Adherence to these principles of isotope dilution mass spectrometry and rigorous validation against regulatory guidelines will ensure the generation of high-quality, reliable, and defensible data in both research and regulated environments.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
Almac Group. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
PMC. (n.d.). Bioanalytical method validation: An updated review. Retrieved from [Link]
-
BulkStimulants.com. (2025, August 26). GBB (Gamma-Butyrobetaine): The Next Step in Carnitine Pathway Research. Retrieved from [Link]
-
Caring Sunshine. (n.d.). Relationship: Energy (lack of) and Gamma-Butyrobetaine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
Rondaxe. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). LC-MS/MS Quantitative Assays. Retrieved from [Link]
-
LCGC North America. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
-
PricePlow. (2024, March 29). GBB (Gamma-Butyrobetaine Ethyl Ester): Super Carnitine That Makes You Sweat?!. Retrieved from [Link]
-
myadlm.org. (2018, January 1). Calibration Strategies for Clinical LC-MS Assays. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
PubMed. (2004, May 15). The methylester of gamma-butyrobetaine, but not gamma-butyrobetaine itself, induces muscarinic receptor-dependent vasodilatation. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). "LC-MS Instrument Calibration". In: Analytical Method Validation and Instrument Performance Verification. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. Retrieved from [Link]
-
PMC. (n.d.). γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. Retrieved from [Link]
-
LCGC International. (2025, November 27). Calibration Curves, Part 4: Choosing the Appropriate Model. Retrieved from [Link]
-
PMC. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 479677-53-7 | Product Name : γ-Butyrobetaine-d9. Retrieved from [Link]
-
PubMed. (2015, September 1). Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Retrieved from [Link]
-
PubMed. (2010, October 15). ESI-MS/MS measurement of free carnitine and its precursor γ-butyrobetaine in plasma and dried blood spots from patients with organic acidurias and fatty acid oxidation disorders. Retrieved from [Link]
Sources
- 1. bulkstimulants.com [bulkstimulants.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. tigerfitness.com [tigerfitness.com]
- 4. GBB (Gamma-Butyrobetaine Ethyl Ester): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Gamma-Butyrobetaine-d9 | CAS 479677-53-7 | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. texilajournal.com [texilajournal.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. γ-Butyrobetaine-d9 | CAS 479677-53-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. anivet.au.dk [anivet.au.dk]
Quantitative Analysis of γ-Butyrobetaine in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Assay with γ-Butyrobetaine-d9
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This application note provides a comprehensive guide and a detailed protocol for the highly selective and accurate quantification of γ-Butyrobetaine (GBB) in biological matrices, such as human plasma. GBB is the direct precursor to L-carnitine, a critical molecule in cellular energy metabolism.[1][2] Accurate measurement of GBB is vital for studying metabolic disorders, cardiovascular disease, and the pharmacodynamics of drugs targeting the carnitine biosynthesis pathway. This method employs a stable isotope dilution (SID) strategy coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing γ-Butyrobetaine-d9 (GBB-d9) as the internal standard. The SID methodology is the gold standard for quantitative bioanalysis, offering unparalleled precision by correcting for sample preparation variability and matrix-induced ion suppression or enhancement.[3][4][5] We present a complete workflow, from sample preparation via protein precipitation to a validated LC-MS/MS method and data analysis, designed to meet the rigorous standards of bioanalytical method validation guidelines.[6][7][8]
Introduction: The Significance of γ-Butyrobetaine Quantification
L-carnitine is indispensable for cellular energy production, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[9] The endogenous synthesis of L-carnitine is a multi-step enzymatic process where γ-Butyrobetaine (GBB) is the immediate precursor, hydroxylated by the enzyme γ-butyrobetaine hydroxylase (BBOX1) to form L-carnitine.[1][10][11] Consequently, the circulating levels of GBB are a direct reflection of the activity and flux of the carnitine biosynthetic pathway.
Dysregulation of this pathway has been implicated in various pathological conditions. Therefore, the ability to accurately quantify GBB in complex biological samples like plasma is of paramount importance for:
-
Clinical Research: Investigating inborn errors of metabolism and secondary carnitine deficiencies.[12]
-
Drug Development: Assessing the efficacy and mechanism of action of BBOX1 inhibitors, a class of drugs being explored for cardiovascular therapies.
-
Nutritional Science: Understanding the metabolic fate of dietary precursors to L-carnitine, such as lysine and methionine.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the sensitivity and selectivity required for this task. However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte.[13][14][15] The stable isotope dilution (SID) assay is the most effective strategy to mitigate these issues.[4][5] By introducing a known quantity of a stable isotope-labeled version of the analyte (in this case, γ-Butyrobetaine-d9) at the very beginning of sample processing, we create a self-validating system. Because GBB-d9 is chemically identical to endogenous GBB, it experiences the same losses during sample preparation and the same degree of ion suppression or enhancement in the MS source.[3][5] Quantification is then based on the ratio of the analyte's signal to the internal standard's signal, providing a highly accurate and precise measurement.
Principle of Stable Isotope Dilution (SID) Analysis
The core principle of the SID assay is the use of an isotopically labeled analog of the analyte as an internal standard (IS).[3][4] This standard, GBB-d9, is identical to the analyte (GBB) in its chemical and physical properties but differs in mass due to the replacement of nine hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS.
The process is as follows:
-
A precise, known amount of the internal standard (GBB-d9) is added ("spiked") into every sample, calibrator, and quality control sample at the initial stage of preparation.
-
The IS equilibrates with the endogenous analyte in the sample matrix.
-
Throughout the entire workflow—including protein precipitation, transfer steps, and injection—any physical loss of the analyte is mirrored by a proportional loss of the IS.
-
During LC-MS/MS analysis, both compounds co-elute but are detected as distinct parent ions due to their mass difference. Their fragmentation patterns are identical, but the resulting product ions also differ in mass.
-
The concentration of the analyte is determined by comparing the ratio of the analyte's peak area to the IS's peak area against a calibration curve prepared with the same constant amount of IS.
This ratiometric approach effectively cancels out variations in sample recovery and matrix effects, leading to superior accuracy and precision.[16]
Materials, Reagents, and Equipment
Chemicals and Reagents
-
γ-Butyrobetaine (GBB) : Analytical standard, ≥98% purity. (Unlabeled CAS: 407-64-7)
-
γ-Butyrobetaine-d9 (GBB-d9) : Labeled internal standard, ≥98% purity, isotopic purity ≥99%. (CAS: 479677-53-7)[17][18]
-
Acetonitrile (ACN) : LC-MS grade.
-
Methanol (MeOH) : LC-MS grade.
-
Formic Acid (FA) : LC-MS grade, ≥99% purity.
-
Ultrapure Water : Type I, 18.2 MΩ·cm.
-
Human Plasma : Pooled, K2-EDTA anticoagulant.
Equipment
-
LC-MS/MS System : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Balance : Capable of weighing to 0.01 mg.
-
Microcentrifuge : Refrigerated, capable of >14,000 x g.
-
Vortex Mixer .
-
Calibrated Pipettes : A full set covering volumes from 1 µL to 1000 µL.
-
Microcentrifuge Tubes : 1.5 mL, protein LoBind.
-
Autosampler Vials : With inserts, as required by the LC system.
Experimental Protocols
Preparation of Standard Solutions
Causality: Preparing accurate stock and working solutions is the foundation of a quantitative assay. All solutions should be prepared in a solvent that ensures stability and compatibility with the analytical method.
-
GBB Primary Stock Solution (1 mg/mL) : Accurately weigh ~5 mg of GBB standard into a suitable volumetric flask. Dissolve in and bring to volume with 50:50 (v/v) Methanol:Water to create a 1 mg/mL stock.
-
GBB-d9 Internal Standard (IS) Stock Solution (1 mg/mL) : Prepare in the same manner as the GBB stock, using GBB-d9.
-
GBB Intermediate & Working Solutions : Perform serial dilutions of the GBB primary stock solution using 50:50 (v/v) Methanol:Water to create a set of working solutions for spiking calibration standards.
-
IS Working Solution (e.g., 100 ng/mL) : Dilute the GBB-d9 stock solution with Acetonitrile. This solution will be used as the protein precipitation agent, delivering the IS simultaneously. The final concentration should be optimized based on the expected endogenous levels of GBB and instrument sensitivity.
Preparation of Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards : Aliquot 100 µL of pooled human plasma into a series of microcentrifuge tubes. Spike each with a small volume (e.g., 5-10 µL) of the GBB working solutions to achieve a calibration range (e.g., 0.1 to 20 µg/mL). Include a "blank" sample containing only plasma.
-
QC Samples : Prepare QC samples in pooled plasma at a minimum of three concentration levels (low, medium, high) from a separate weighing of the GBB standard to ensure accuracy.
Sample Preparation: Protein Precipitation
Causality: High-abundance proteins in plasma can interfere with analysis and foul the LC-MS system. Protein precipitation using a cold organic solvent is a rapid and effective method for removing the majority of these proteins.[19][20] Adding the IS in the precipitation solvent ensures it is introduced early and consistently.
-
Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the ice-cold IS Working Solution (100 ng/mL GBB-d9 in Acetonitrile). The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex vigorously for 30 seconds to ensure complete denaturation and mixing.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer ~300 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Causality: Chromatographic separation is essential to resolve the analyte from other matrix components, reducing ion suppression. GBB is a polar, zwitterionic molecule, making Hydrophilic Interaction Liquid Chromatography (HILIC) an excellent choice for retention and separation. Electrospray ionization in positive mode (ESI+) is highly effective for ionizing the quaternary amine of GBB. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[5]
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-4.0 min), 95% B (4.0-5.0 min) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | +5500 V |
| Source Temperature | 500 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| γ-Butyrobetaine (GBB) | m/z 146.1 | m/z 87.1 | 25 |
| γ-Butyrobetaine-d9 (IS) | m/z 155.2 | m/z 96.1 | 25 |
Note: MS parameters such as collision energy and declustering potential should be optimized for the specific instrument being used.
Data Analysis and Method Validation
Quantification
-
Integration : Integrate the chromatographic peaks for the GBB and GBB-d9 MRM transitions.
-
Ratio Calculation : For each injection, calculate the peak area ratio (Area GBB / Area GBB-d9).
-
Calibration Curve : Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the prepared calibration standards.
-
Regression : Apply a linear, weighted (1/x²) regression analysis to the calibration curve. The coefficient of determination (r²) should be >0.99.
-
Calculate Unknowns : Determine the concentration of GBB in QC and unknown samples by interpolating their peak area ratios onto the regression line of the calibration curve.
Method Validation
A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines from agencies like the FDA or ICH M10.[6][7][8][21] Key parameters to assess include:
-
Selectivity and Specificity : Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.
-
Accuracy and Precision : Inter- and intra-day precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ).
-
Linearity and Range : The range over which the assay is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ) : The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect : A quantitative assessment to ensure that ion suppression or enhancement from the matrix is consistent and corrected by the IS.[13][15]
-
Stability : Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | Incorrect MS/MS transitions; ESI source contamination; Sample preparation error. | Verify MRM transitions and optimize MS parameters. Clean the ESI source. Prepare a fresh sample. |
| Poor Peak Shape | Incompatible injection solvent; Column degradation; Inappropriate LC gradient. | Ensure final sample solvent is compatible with the initial mobile phase. Replace the column. Optimize the LC gradient. |
| High Variability (%CV) | Inconsistent sample preparation (pipetting); IS not fully equilibrated; Matrix effects not fully compensated. | Review and retrain on pipetting technique. Ensure thorough vortexing after spiking IS. Evaluate different sample cleanup methods (e.g., SPE). |
| Shifting Retention Times | Column aging; Leak in the LC system; Mobile phase composition drift. | Equilibrate the column sufficiently. Check for leaks in fittings. Prepare fresh mobile phase daily. |
Conclusion
The stable isotope dilution LC-MS/MS method detailed in this note provides a robust, sensitive, and highly accurate platform for the quantification of γ-Butyrobetaine in biological matrices. The use of the stable-labeled internal standard, γ-Butyrobetaine-d9, is critical for overcoming the challenges of matrix effects and ensuring data integrity. This protocol offers a reliable foundation for researchers in clinical diagnostics, pharmacology, and metabolic studies, enabling precise insights into the L-carnitine biosynthetic pathway and its role in health and disease.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Vertex AI Search.
-
Carnitine biosynthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. Retrieved February 22, 2026, from [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). Journal of Analytical & Bioanalytical Techniques. Retrieved February 22, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved February 22, 2026, from [Link]
-
Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.). Ovid. Retrieved February 22, 2026, from [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. Retrieved February 22, 2026, from [Link]
-
L-carnitine biosynthesis | Pathway - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
The Power of Stable Isotope Dilution Assays in Brewing. (2011, December 15). BrewingScience. Retrieved February 22, 2026, from [Link]
-
L-Carnitine | Linus Pauling Institute. (n.d.). Oregon State University. Retrieved February 22, 2026, from [Link]
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (2026, February 12). LCGC International. Retrieved February 22, 2026, from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. Retrieved February 22, 2026, from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved February 22, 2026, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. Retrieved February 22, 2026, from [Link]
-
Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health. (2017). Scientific Reports. Retrieved February 22, 2026, from [Link]
-
Stable Isotope Dilution Assays in Vitamin Analysis–A Review of Principles and Applications. (n.d.). SciSpace. Retrieved February 22, 2026, from [Link]
-
Acylcarnitine profiling by low-resolution LC-MS. (2019, August 15). PLOS ONE. Retrieved February 22, 2026, from [Link]
-
Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. Retrieved February 22, 2026, from [Link]
-
Stable Isotope Dilution Assay. (n.d.). Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). Retrieved February 22, 2026, from [Link]
-
Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. (2019, January 12). Analytical Chemistry. Retrieved February 22, 2026, from [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. (2011). Bioanalysis. Retrieved February 22, 2026, from [Link]
-
Acylcarnitine profiling by low-resolution LC-MS. (2019, August 15). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. (2021). Journal of Diabetes & Metabolic Disorders. Retrieved February 22, 2026, from [Link]
-
Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. (2021, March 29). Journal of Diabetes & Metabolic Disorders. Retrieved February 22, 2026, from [Link]
-
The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.). IAEA. Retrieved February 22, 2026, from [Link]
-
ESI-MS/MS measurement of free carnitine and its precursor γ-butyrobetaine in plasma and dried blood spots from patients with organic acidurias and fatty acid oxidation disorders. (2010, October 15). Clinica Chimica Acta. Retrieved February 22, 2026, from [Link]
-
Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. (2020, July 15). Journal of Analytical Methods in Chemistry. Retrieved February 22, 2026, from [Link]
-
Determination of GHB in urine and serum by LC/MS using a simple one-step derivative. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. (n.d.). Agilent. Retrieved February 22, 2026, from [Link]
-
The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer. (2023, April 4). Cancers. Retrieved February 22, 2026, from [Link]
-
CAS No : 479677-53-7 | Product Name : γ-Butyrobetaine-d9. (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]
-
CAS No : 85806-17-3 | Product Name : γ-Butyrobetaine-d9 Hydrochloride. (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]
-
Simutaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. (n.d.). Waters. Retrieved February 22, 2026, from [Link]
Sources
- 1. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 2. L-carnitine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brewingscience.de [brewingscience.de]
- 4. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. fda.gov [fda.gov]
- 9. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 11. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ESI-MS/MS measurement of free carnitine and its precursor γ-butyrobetaine in plasma and dried blood spots from patients with organic acidurias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. Gamma-Butyrobetaine-d9 | CAS 479677-53-7 | LGC Standards [lgcstandards.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. Technical Tip: Protein Precipitation [phenomenex.com]
- 20. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 21. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
How to use γ-Butyrobetaine-d9 in cell culture experiments
Application Note: Mechanistic Profiling of Carnitine Biosynthesis and Microbial Atherogenesis Using -Butyrobetaine-d9
Application:Abstract
Introduction: The GBB-d9 Dual Axis
The utility of GBB-d9 stems from its position at a metabolic crossroad. In mammalian physiology, it is the substrate for
Using the d9-isotopologue (labeled on the trimethylamine moiety) allows researchers to:
-
Differentiate exogenous vs. endogenous pools: Distinguish uptake of therapeutic GBB from de novo synthesis.
-
Track the Trimethylamine moiety: The d9-label is retained in the conversion to Carnitine-d9 but is released as free TMA-d9 during microbial dysbiosis.
Pathway Visualization
Figure 1: The metabolic bifurcation of GBB-d9. Green path indicates beneficial host synthesis; Yellow path indicates pro-atherogenic microbial metabolism.
Material Properties & Preparation
Chemical Identity:
-
Compound:
-Butyrobetaine-d9 (Hydrochloride salt often used)[1] -
MW: ~154.25 (Free base) / ~190.72 (HCl salt)
-
Labeling: Trimethyl-d9 (
)
Solubility & Stability: GBB-d9 is highly polar and hygroscopic.
-
Primary Solvent: Water or PBS (pH 7.4). Solubility > 50 mg/mL.
-
Stock Solution: Prepare 10 mM stock in sterile Milli-Q water.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or contamination.
Experimental Protocol A: Host Carnitine Flux (BBOX1 Activity)
Objective: Determine the catalytic efficiency of BBOX1 in kidney (HEK293) or liver (HepG2) cells, or validate BBOX1 inhibitors (e.g., Meldonium).
Step-by-Step Methodology
-
Cell Seeding:
-
Seed HEK293 (high BBOX1) or HepG2 cells in 6-well plates at
cells/well. -
Culture in DMEM + 10% FBS until 80% confluence.
-
Critical: If testing carnitine synthesis, use dialyzed FBS to remove endogenous carnitine and GBB, ensuring a controlled baseline.
-
-
Tracer Incubation (Pulse):
-
Wash cells 2x with warm PBS.
-
Add fresh media containing 10
M GBB-d9 . -
Optional: Co-treat with inhibitor (e.g., Meldonium 1-100
M) to verify specificity.
-
-
Time-Course Sampling:
-
Collect media and cell lysates at T = 0, 2, 4, 8, and 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 200
L 80% Methanol (pre-chilled to -80°C). Scrape and collect.
-
-
Extraction:
-
Vortex lysates for 1 min.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to LC-MS vials.
-
Data Interpretation
Calculate the Fractional Conversion Rate (FCR) :
Experimental Protocol B: Microbiota Atherogenesis Assay
Objective: Quantify the conversion of GBB-d9 to TMA-d9 by gut bacteria (e.g., E. timonensis or human fecal slurry).
Step-by-Step Methodology
-
Anaerobic Preparation:
-
Work must be performed in an anaerobic chamber (
atmosphere). -
Media: Reduced GAM (Gifu Anaerobic Medium) or M9 minimal media + 1% Casamino acids.
-
-
Inoculation:
-
Inoculate bacterial strains (OD600 = 0.1) into sterile media.
-
Supplement media with 50
M GBB-d9 .
-
-
Incubation:
-
Incubate at 37°C anaerobically for 24 hours.
-
-
Quenching & Extraction:
-
Aliquot 100
L of culture. -
Add 10
L of 1M HCl (to protonate TMA, preventing volatility loss). -
Add 300
L Acetonitrile containing internal standard (e.g., d3-Carnitine, though not strictly necessary if using external curves). -
Centrifuge to pellet bacteria. Filter supernatant (0.22
m).
-
Analytical Validation: LC-MS/MS Method
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500). Column: HILIC column (e.g., Waters BEH Amide) is mandatory due to the high polarity of GBB and Carnitine. C18 columns will result in poor retention (void volume elution).
Mass Transitions (MRM)
The d9-label is on the trimethylammonium group.
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Rationale |
| GBB (Endogenous) | 146.1 | 87.1 | 25 | Loss of Trimethylamine ( |
| GBB-d9 | 155.2 | 87.1 | 25 | Loss of d9 -Trimethylamine (Backbone remains) |
| GBB-d9 (Alt) | 155.2 | 69.1 | 35 | Detection of d9 -Trimethylammonium fragment |
| L-Carnitine-d9 | 171.2 | 103.1 | 22 | Loss of d9-TMA + |
| TMA-d9 | 69.1 | 69.1 | N/A | SIM mode often used for TMA due to low mass |
| TMAO-d9 | 85.1 | 69.1 | 20 | Loss of Oxygen |
Note: The transition 155.2
Experimental Workflow Diagram
Figure 2: Parallel workflows for assessing host BBOX1 activity vs. microbial TMA generation.
Troubleshooting & Self-Validation
-
Matrix Effects:
-
Issue: Signal suppression in urine or fecal supernatants.
-
Solution: Use the "Standard Addition" method or ensure GBB-d9 is used as an internal standard (spiked after extraction) in a separate control set to calculate recovery efficiency.
-
-
Isobaric Interference:
-
TMA Volatility:
-
Issue: Loss of TMA-d9 during sample drying.
-
Validation: Never dry samples completely if measuring TMA. Acidify to pH < 3 to keep TMA in the non-volatile ammonium form (
).
-
References
-
Koeth, R. A., et al. (2014).
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[4][5] Cell Metabolism. -
Rathod, M., et al. (2023). Assembling the anaerobic gamma-butyrobetaine to TMA metabolic pathway in Escherichia fergusonii. Microbiology Spectrum.
-
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal.
-
Santa Cruz Biotechnology.
-Butyrobetaine-d9 Product Data.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. researchgate.net [researchgate.net]
- 4. γ-Butyrobetaine Is a Proatherogenic Intermediate in Gut Microbial Metabolism of L-Carnitine to TMAO [escholarship.org]
- 5. Frontiers | Gut Microbiota-Dependent Marker TMAO in Promoting Cardiovascular Disease: Inflammation Mechanism, Clinical Prognostic, and Potential as a Therapeutic Target [frontiersin.org]
Mass spectrometry fragmentation pattern of γ-Butyrobetaine-d9
Application Note: High-Specificity Quantitation of
Abstract
-Butyrobetaine (GBB) is a critical intermediate in the biosynthesis of L-carnitine and a metabolic product of gut microbiota-mediated carnitine degradation.[1][2][3][4][5] Accurate quantification of GBB is essential for studying fatty acid oxidation disorders, renal failure, and cardiovascular risks associated with trimethylamine N-oxide (TMAO). This guide details the mass spectrometry fragmentation pattern of the deuterated internal standard,Analyte Characterization
GBB-d9 is the isotopically labeled analog of GBB where the nine hydrogen atoms of the trimethylammonium group are replaced by deuterium. This modification provides a mass shift of +9 Da, ensuring complete separation from the endogenous M+1 and M+2 isotopic envelopes of native GBB (
| Property | ||
| Formula | ||
| Molecular Weight | 145.20 g/mol | 154.26 g/mol |
| Precursor Ion | ||
| pKa (Carboxyl) | ~4.04 | ~4.04 |
| Solubility | High (Water/Methanol) | High (Water/Methanol) |
Mass Spectrometry Fragmentation Mechanics
Understanding the collision-induced dissociation (CID) of GBB-d9 is prerequisite to selecting the correct Multiple Reaction Monitoring (MRM) transitions.
Mechanism of Fragmentation
GBB-d9 exists as a zwitterion at neutral pH but is protonated at the carboxylic acid moiety in the acidic mobile phases (formic acid) used in positive ESI.
-
Ionization: The molecule enters the gas phase as
( 155). -
Primary Fragmentation (Quantifier): Upon collision with argon/nitrogen gas in Q2, the weakest bond—the C-N bond connecting the trimethylammonium group to the butyric acid chain—cleaves.
-
This results in the neutral loss of the deuterated trimethylamine moiety (
, 68 Da). -
The charge is retained on the butyric acid backbone, generating the product ion
at 87 .
-
-
Secondary Fragmentation (Qualifier): In some conditions, the charge may be retained on the amine group, generating the trimethylammonium-d9 cation
at 69 .
Visualization: Fragmentation Pathway
Figure 1: CID fragmentation pathway of GBB-d9 showing the neutral loss of the labeled amine group.
LC-MS/MS Experimental Protocol
Expert Insight: Due to the high polarity and permanent positive charge of the quaternary ammonium group, GBB retains poorly on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 columns are required for adequate retention and separation from matrix salts.
A. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50
L of plasma/serum to a 1.5 mL tube. -
Spike IS: Add 10
L of GBB-d9 working solution (1 g/mL in 50:50 MeOH:Water). -
Precipitate: Add 200
L of ice-cold Acetonitrile containing 0.1% Formic Acid. -
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Dilution: Transfer supernatant to a vial. Crucial: Dilute 1:1 with mobile phase A (buffer) to ensure peak focusing on HILIC columns.
B. LC Conditions
-
Column: Silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7
m). -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for loading)
-
1-4 min: 90%
50% B (Elution) -
4-6 min: 50% B (Wash)
-
6.1 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
C. MS/MS Parameters (Source & MRM)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 500°C (High temp required for efficient desolvation of aqueous mobile phase).
-
Capillary Voltage: 3500 V.
MRM Table:
| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Role |
| GBB (Native) | 146.1 | 87.1 | 50 | 22 | Quantifier |
| GBB (Native) | 146.1 | 60.1 | 50 | 28 | Qualifier |
| GBB-d9 (IS) | 155.2 | 87.1 | 50 | 22 | IS Quantifier |
| GBB-d9 (IS) | 155.2 | 69.1 | 50 | 28 | IS Qualifier |
Note: The product ion for GBB and GBB-d9 is nominally the same (
Biological Context: Carnitine Biosynthesis
GBB is the immediate precursor to L-Carnitine.[3][6] The conversion is catalyzed by
Figure 2: The biosynthetic pathway of L-Carnitine showing the critical role of GBB and the BBOX1 enzyme.
References
-
Koeth, R. A., et al. (2013).[1] Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis.[1][2] Nature Medicine, 19(5), 576–585. [Link]
-
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417–429. [Link]
-
Wang, Z., et al. (2014). Gut microbial metabolism of organophosphate insecticides, phthalates, and bisphenol A. Journal of Chromatography B, 969, 204-210. (Methodology reference for betaine fragmentation). [Link]
-
Liepinsh, E., et al. (2006). The mildronate mechanism of action: mildronate decreases carnitine availability. Basic & Clinical Pharmacology & Toxicology, 99(4), 280-280. [Link]
Sources
- 1. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assembling the anaerobic gamma-butyrobetaine to TMA metabolic pathway in Escherichia fergusonii and confirming its role in TMA production from dietary L-carnitine in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression for γ-Butyrobetaine-d9 in LC-MS/MS
Welcome to the technical support center for troubleshooting ion suppression effects, with a specific focus on γ-Butyrobetaine-d9 (GBB-d9) in LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate issues related to matrix effects in their experiments. The following question-and-answer format directly addresses common challenges to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression, and why is it a concern for a deuterated internal standard like γ-Butyrobetaine-d9?
A: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon occurs within the ion source of the mass spectrometer and can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[2]
While deuterated internal standards like γ-Butyrobetaine-d9 (GBB-d9) are designed to compensate for such variations, they are not entirely immune.[3] The underlying assumption is that the analyte and its stable isotope-labeled (SIL) internal standard will experience the same degree of ion suppression.[4] However, if there are slight differences in their chromatographic retention times or if they are affected differently by high concentrations of matrix components, this assumption can be violated, leading to inaccurate results.
Q2: My GBB-d9 signal is low and inconsistent across different plasma samples. What could be the primary cause?
A: Low and inconsistent signal for GBB-d9, especially in complex biological matrices like plasma, is often a strong indicator of significant ion suppression. The primary culprits in plasma are typically phospholipids, which are present at high concentrations.[2][5] These molecules are notorious for causing ion suppression in electrospray ionization (ESI) mode.[2]
The variability between different plasma samples can be attributed to the natural biological variation in the lipid composition of individual samples. This leads to differing degrees of ion suppression from one sample to the next, resulting in poor precision and accuracy in your measurements.[4]
Q3: I'm observing a slight retention time shift, with GBB-d9 eluting just before the unlabeled γ-Butyrobetaine. Is this normal, and can it cause problems?
A: Yes, it is a known phenomenon for deuterated compounds to sometimes elute slightly earlier than their non-deuterated counterparts. This is often referred to as an "isotope effect." While a minor shift might seem insignificant, it can be a major source of analytical error if the two compounds are eluting on the edge of a region of strong ion suppression. If the unlabeled GBB and GBB-d9 experience different matrix environments, even for a few seconds, the degree of ion suppression for each can differ, invalidating the corrective purpose of the internal standard.
In-Depth Troubleshooting Guides
Scenario 1: Diagnosing and Pinpointing Ion Suppression
Question: How can I definitively confirm that ion suppression is affecting my GBB-d9 signal and identify where in the chromatogram it is occurring?
Answer: The most effective method for this is a post-column infusion experiment .[4][6] This technique allows you to visualize the regions of ion suppression across your entire chromatographic run.
Experimental Protocol: Post-Column Infusion Analysis
-
Preparation: Prepare a solution of GBB-d9 at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Infusion Setup: Using a syringe pump, continuously infuse this GBB-d9 solution into the LC flow path just after the analytical column and before the mass spectrometer ion source.
-
Blank Injection: Inject a blank matrix sample (e.g., a protein-precipitated plasma sample without any analyte or internal standard) onto the LC column.
-
Data Acquisition: Acquire data in MRM mode for the GBB-d9 transition.
-
Analysis: In the resulting chromatogram, you will observe a stable baseline signal from the infused GBB-d9. Any dips or decreases in this baseline correspond to regions where co-eluting matrix components are causing ion suppression.[4]
By comparing the retention time of your GBB and GBB-d9 with the regions of ion suppression, you can determine if they are being affected.
Scenario 2: Mitigating Phospholipid-Induced Ion Suppression
Question: My post-column infusion experiment confirmed significant ion suppression in the region where GBB-d9 elutes, likely due to phospholipids. What are the best strategies to address this?
Answer: Since phospholipids are a primary cause of ion suppression for compounds like GBB, which are analyzed in positive ion mode, your mitigation strategy should focus on either removing them during sample preparation or chromatographically separating them from your analyte.[2]
Strategy 1: Enhanced Sample Preparation
A simple protein precipitation is often insufficient for removing phospholipids.[5] Consider implementing one of the following more rigorous techniques:
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively retaining the analyte while washing away interfering matrix components like phospholipids.[7]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective at separating your analyte from phospholipids based on their differential solubility in two immiscible liquid phases.
-
Phospholipid Depletion Plates: Specialized plates are commercially available that are designed to specifically remove phospholipids from plasma or serum samples.[8]
| Sample Preparation Method | Typical Phospholipid Removal Efficiency | Relative Cost | Throughput |
| Protein Precipitation | Low | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Low | Moderate |
| Solid-Phase Extraction (SPE) | High | Moderate | Moderate to High |
| Phospholipid Depletion Plates | Very High | High | High |
Strategy 2: Chromatographic Optimization
If you cannot alter your sample preparation method, optimizing your chromatography is crucial.
-
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC): GBB is a polar compound, making HILIC an excellent choice for its analysis.[9][10] HILIC columns retain polar compounds while allowing less polar matrix components, such as the bulk of phospholipids, to elute earlier, often in the void volume. This provides a "phospholipid-free" elution window for your analyte.
-
Method B: Reversed-Phase Chromatography with Gradient Modification: If you must use a reversed-phase method, adjust your gradient to increase the separation between your analyte and the main phospholipid elution zone. Phospholipids typically elute in the middle of a reversed-phase gradient. You can often shift the elution of GBB away from this region by altering the mobile phase composition or the gradient profile.
Scenario 3: Addressing Differential Ion Suppression Between GBB and GBB-d9
Question: Even after optimizing my sample preparation and chromatography, I still see poor accuracy. My GBB-d9 doesn't seem to be tracking the native analyte perfectly. What's happening?
Answer: This situation points towards differential ion suppression , where the analyte and its SIL internal standard are not suppressed to the same extent. This can happen for a few subtle but critical reasons:
-
Micro-Chromatographic Separation: As mentioned, even a small separation due to the isotope effect can be problematic if it falls on a steep gradient of ion suppression.
-
High Concentration of Interferences: If a co-eluting matrix component is present at a very high concentration, it can saturate the ionization process, leading to non-proportional suppression of the analyte and internal standard.
-
Internal Standard Concentration: An excessively high concentration of the GBB-d9 itself can cause self-suppression and interfere with the ionization of the native GBB.
Troubleshooting Steps:
-
Verify Co-elution: Zoom in on the chromatograms of GBB and GBB-d9. If they are not perfectly co-eluting, further chromatographic optimization is necessary.
-
Dilute the Sample: Diluting your sample extract can reduce the concentration of matrix components and may alleviate the non-proportional suppression effect. However, ensure your analyte concentration remains above the limit of quantification.
-
Optimize Internal Standard Concentration: Evaluate a range of GBB-d9 concentrations to ensure you are not causing self-suppression or interfering with the analyte's ionization.
-
Matrix-Matched Calibrators: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help normalize the matrix effects across the entire analytical run.
By systematically investigating and addressing these potential issues, you can overcome the challenges of ion suppression and ensure the development of a robust and reliable LC-MS/MS method for γ-Butyrobetaine.
References
- Benchchem. Technical Support Center: Addressing Ion Suppression in LC-MS/MS.
-
Scholtes, C., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available from: [Link]
-
Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. The American Society for Biochemistry and Molecular Biology. Available from: [Link]
-
Nykäri, S., et al. (2013). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available from: [Link]
-
Ji, C., et al. (2006). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Rapid Communications in Mass Spectrometry. Available from: [Link]
-
Tfaili, S., et al. (2016). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available from: [Link]
-
Tfaili, S., et al. (2016). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. PubMed. Available from: [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]
-
Waters Corporation. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available from: [Link]
-
LCGC International. (2022). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Available from: [Link]
-
Ye, J-H., & Pao, L-H. (2015). Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example. PLOS One. Available from: [Link]
-
Little, J. L. (2011). Matrix Effects in LC-MS: Simple Way to Monitor. A "Little" Mass Spec and Sailing. Available from: [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
ResearchGate. (A) LC/MS/MS chromatograms of 250 g/mL phosphatidylcholine solution, (B) blank plasma extract, and (C) blank plasma extract with postcolumn infusion of hydrocodone and pseudoephedrine. Available from: [Link]
-
Dolan, J. W. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]
-
Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available from: [Link]
-
Cai, T., et al. (2009). Use of liquid chromatography/tandem mass spectrometry and online databases for identification of phosphocholines and lysophosphatidylcholines in human red blood cells. PubMed. Available from: [Link]
-
Servillo, L., et al. (2026). Dietary Sources of Glycine Betaine and Proline Betaine in Plant Foods and Their Potential Biological Relevance in Human Nutrition. MDPI. Available from: [Link]
-
Miyamoto, T., et al. (2006). Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. PubMed. Available from: [Link]
-
Vaddiraju, S., et al. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation. Available from: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available from: [Link]
-
ResearchGate. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Available from: [Link]
-
IROA Technologies. Ion Suppression Correction. Available from: [Link]
-
Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available from: [Link]
-
Sisu@UT. 5.3 Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.cn]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 5.3 Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cris.vtt.fi [cris.vtt.fi]
- 10. bevital.no [bevital.no]
Technical Support Center: γ-Butyrobetaine-d9 (GBB-d9) Quantification
Welcome to the technical support center for the quantification of γ-Butyrobetaine-d9 (GBB-d9). This resource is designed for researchers, scientists, and drug development professionals who are utilizing liquid chromatography-mass spectrometry (LC-MS/MS) for the bioanalysis of GBB-d9 and encountering challenges related to matrix effects. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these complex analytical issues.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding matrix effects in the context of GBB-d9 analysis.
Q1: What is a "matrix effect" in LC-MS/MS bioanalysis?
A: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In electrospray ionization (ESI), which is commonly used for analyzing polar compounds like GBB-d9, these interfering components can either suppress or enhance the analyte's signal.[2][3] This phenomenon arises because co-eluting matrix components compete with the analyte for access to the limited charge on the ESI droplets or alter the physical properties of the droplets, such as surface tension and viscosity, thereby affecting the efficiency of ion formation.[4][5] The result is a potential for significant inaccuracy and imprecision in quantitative results, as the matrix can vary between different samples, calibration standards, and quality controls (QCs).[1][6]
Q2: Why is GBB-d9, a stable isotope-labeled compound, susceptible to matrix effects?
A: While GBB-d9 is typically used as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects on its unlabeled analog (GBB), it is itself a molecule subject to the same ionization processes and, therefore, the same potential interferences.[7][8] The underlying principle of using a SIL-IS is that it will experience the same degree of ion suppression or enhancement as the analyte because they share nearly identical physicochemical properties and should co-elute chromatographically.[7][9] However, problems arise when the SIL-IS and the analyte do not co-elute perfectly. This can happen due to the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the molecule's lipophilicity and, consequently, its retention time on a reversed-phase column.[1] If the analyte and GBB-d9 separate, even slightly, they may elute into regions with different compositions of matrix components, leading to differential matrix effects and compromising the accuracy of the quantification.[10]
Q3: What are the most common sources of matrix effects in biological samples like plasma or urine?
A: The primary sources of matrix effects in biological fluids are endogenous components that are often co-extracted with the analyte of interest.[3] For plasma and serum, phospholipids from cell membranes are a notorious cause of ion suppression.[11][12][13][14] Other significant contributors include salts, proteins, and other small molecules.[2][3] In urine, high concentrations of salts and urea can be problematic. Exogenous sources, such as anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered medications, can also contribute to matrix effects.[3]
II. Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects
This section provides practical, question-driven guidance for specific issues you may encounter during your GBB-d9 quantification experiments.
Problem 1: I'm observing significant signal suppression or enhancement for GBB-d9 across my analytical batch. What's happening?
Answer: This is a classic sign of a matrix effect. Co-eluting endogenous or exogenous compounds from your sample are interfering with the ionization of GBB-d9 in the mass spectrometer's source.[2][3] This interference can be highly variable, leading to poor reproducibility.
Diagnostic Workflow:
To confirm and visualize the matrix effect, a Post-Column Infusion (PCI) experiment is the recommended first step.[3][15] This qualitative technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[3][8]
Caption: Workflow for a Post-Column Infusion experiment to detect matrix effects.
Step-by-Step PCI Protocol:
-
Prepare a standard solution of GBB-d9 in a solvent compatible with your mobile phase at a concentration that gives a stable, mid-level signal.
-
Set up the infusion: Use a syringe pump to deliver the GBB-d9 solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-junction placed between the analytical column and the mass spectrometer inlet.[16]
-
Equilibrate the system: Allow the infused signal to stabilize to a flat baseline.
-
Inject a blank matrix extract: Prepare a blank sample (e.g., plasma from an untreated subject) using your standard sample preparation method and inject it onto the LC-MS/MS system.
-
Monitor the GBB-d9 signal: Continuously monitor the specific MRM transition for GBB-d9. Any deviation (dip or peak) from the stable baseline indicates a region of matrix effect.[8][15] Compare this profile to the retention time of your analyte to see if they overlap.
Problem 2: My accuracy and precision are poor for my QC samples, but my calibration curve looks good. Could this be a matrix effect?
Answer: Yes, this is a strong possibility. A common pitfall is preparing calibration standards in a clean solvent or a single source of "blank" matrix, which may not reflect the matrix variability across a study population.[2] Different lots of biological matrix, or samples from different individuals, can contain varying levels of interfering substances, leading to inconsistent matrix effects.[3] This variability will impact your QCs and unknown samples differently than your calibrators, resulting in poor accuracy and precision.
Diagnostic Workflow:
To address this, you must quantitatively assess the matrix effect as recommended by regulatory bodies like the FDA and EMA.[17][18][19][20] This involves calculating the Matrix Factor (MF).
Quantitative Matrix Effect (ME) Assessment Protocol:
This procedure, adapted from Matuszewski et al., is considered the gold standard for quantifying matrix effects.[3][10]
-
Prepare Three Sets of Samples at low and high concentration levels:
-
Set A (Neat Solution): GBB-d9 spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the extract is spiked with GBB-d9.
-
Set C (Pre-Extraction Spike): GBB-d9 is spiked into the blank matrix before the extraction process (this is used for recovery calculation).
-
-
Analyze all samples and record the peak areas for GBB-d9.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
-
Interpret the Results:
Problem 3: I've confirmed a significant matrix effect. How can I eliminate or reduce it?
Answer: Mitigating matrix effects involves two primary strategies: (1) improving the sample preparation to remove interferences before they reach the MS source, and (2) optimizing chromatographic conditions to separate the analyte from these interferences.
Strategy 1: Advanced Sample Preparation
Simple protein precipitation (PPT) is often insufficient as it does not effectively remove phospholipids.[11][13] Consider these more selective techniques:
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitions analyte and interferences between two immiscible liquid phases based on polarity. | Can be effective at removing highly polar (salts) or non-polar (lipids) interferences. | Can be labor-intensive; phospholipids may still co-extract depending on solvent choice.[22] |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to retain the analyte while matrix components are washed away (or vice-versa). | Highly selective and effective at removing a broad range of interferences.[2][6] | Requires method development; can be more costly. |
| Phospholipid Removal Plates/Cartridges (e.g., HybridSPE®, Ostro™) | Employs specialized media (e.g., zirconia-coated silica) that selectively binds and removes phospholipids.[11][12][22] | Simple, fast, and highly effective for phospholipid removal; often integrated with PPT.[12][22][23] | Primarily targets one class of interference. |
Caption: Recommended sample cleanup workflow incorporating phospholipid removal.
Strategy 2: Chromatographic Optimization
If sample preparation alone is insufficient, modify your LC method to improve separation.
-
Change Column Chemistry: Use a column with a different stationary phase (e.g., HILIC for polar compounds, or a biphenyl phase) to alter selectivity.
-
Modify Mobile Phase: Adjusting the pH or using different organic modifiers can change the retention and elution profile of both the analyte and interferences.
-
Gradient Optimization: A shallower gradient can increase the separation between your analyte and co-eluting matrix components.
-
Employ a Divert Valve: Program the system to divert the flow from the early-eluting, highly polar matrix components (like salts) and late-eluting non-polar components (like lipids) to waste, only allowing the eluent containing your analyte of interest to enter the mass spectrometer.
By systematically diagnosing the issue with PCI and quantitative ME assessment, and then applying targeted improvements to your sample preparation and chromatography, you can successfully mitigate matrix effects and ensure the development of a robust, accurate, and reliable method for GBB-d9 quantification.
References
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. (2016). Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central (PMC), National Institutes of Health (NIH). (2024). Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS International. Available at: [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. (2025). Available at: [Link]
-
Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Available at: [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PubMed Central (PMC). Available at: [Link]
-
Ion Suppression and ESI. Mass Spectrometry Facility - University of Waterloo. Available at: [Link]
-
Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? ResearchGate. Available at: [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. AACC. (2017). Available at: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. Available at: [Link]
-
Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches. ResearchGate. Available at: [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. Available at: [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. (2022). Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed. (2024). Available at: [Link]
-
Matrix ionization effects as shown with a post-column infusion... ResearchGate. Available at: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. (2020). Available at: [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PubMed Central (PMC). (2022). Available at: [Link]
-
Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Restek Resource Hub. (2020). Available at: [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. Available at: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. (2019). Available at: [Link]
-
Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC−MS/MS. ACS Publications. (2009). Available at: [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. UU Research Portal. (2024). Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. (2025). Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EMA. (2012). Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). (2011). Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). (2024). Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PubMed Central (PMC). Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. (2022). Available at: [Link]
-
Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. CORE. Available at: [Link]
Sources
- 1. waters.com [waters.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. ema.europa.eu [ema.europa.eu]
- 20. fda.gov [fda.gov]
- 21. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 22. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
Technical Support Center: Stability & Storage of γ-Butyrobetaine-d9 (GBB-d9)
Product Category: Stable Isotope Internal Standards Molecule: γ-Butyrobetaine-d9 (Trimethyl-d9) Primary Application: LC-MS/MS quantification of carnitine precursors.
Core Technical Overview
The Scientist’s Perspective: Researchers often misinterpret "instability" in GBB-d9 solutions as chemical degradation. In reality, the deuterium label on the trimethylammonium group (N-(CD3)3) is chemically robust. The observed instability—often manifesting as signal loss or calibration drift—is almost exclusively physical or methodological .
Understanding the physicochemical nature of
-
Zwitterionic Character: GBB contains a permanent positive charge (quaternary ammonium) and a carboxylic acid tail. This makes it extremely polar and prone to electrostatic interactions.
-
Glass Adsorption: The positive quaternary amine interacts strongly with negatively charged silanol groups (Si-O⁻) on the surface of untreated glass vials, leading to rapid concentration loss in low-concentration working solutions.
-
Hygroscopicity: In its solid state, the hydrochloride salt is intensely hygroscopic. Weighing errors are the #1 cause of initial stock concentration inaccuracies.
Biological Context: The Carnitine Biosynthetic Pathway
Understanding where GBB fits is crucial for troubleshooting matrix interferences. GBB is the immediate precursor to L-Carnitine.
Figure 1: The biosynthetic pathway of L-Carnitine. GBB is converted to Carnitine by the enzyme BBOX1. In LC-MS assays, incomplete separation of GBB and Carnitine can lead to ion suppression.
Storage & Handling Protocols
A. Solid State Storage
-
Condition: -20°C, desiccated, dark.
-
Critical Step: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial introduces condensation, which the hygroscopic GBB-d9 will absorb immediately, altering the effective mass.
B. Solution Preparation (Stock & Working)[1]
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Methanol (MeOH) or 50:50 MeOH:Water | Pure water promotes microbial growth (GBB is a nutrient source). Methanol is bacteriostatic and evaporates easier for concentration checks. |
| Container | Polypropylene (PP) or Silanized Glass | CRITICAL: Untreated borosilicate glass has surface silanols that bind GBB. Use high-quality PP or deactivated glass to prevent adsorption loss. |
| Acidification | 0.1% Formic Acid | Low pH protonates surface silanols (Si-OH) on glassware, reducing their negative charge and minimizing GBB adsorption. |
| Storage Temp | -20°C (Stock); 4°C (Working) | Minimizes evaporation and potential slow hydrolysis (though GBB is chemically stable). |
Troubleshooting Guide (Q&A)
Issue 1: Signal Instability & Concentration Drift
Q: "I prepared a 10 ng/mL working solution of GBB-d9 yesterday. Today, the signal intensity dropped by 40%. Is the molecule degrading?"
A: It is highly unlikely to be chemical degradation. The issue is likely adsorption .[1]
-
The Mechanism: At low concentrations (<100 ng/mL), the ratio of surface area to solute molecules is high. If stored in standard glass autosampler vials, the positively charged GBB-d9 adheres to the glass walls.
-
The Fix:
-
Switch to Polypropylene (PP) autosampler vials immediately.
-
If you must use glass, use Silanized (Deactivated) vials.
-
Matrix Match: Ensure your working solution contains the same solvent composition as your mobile phase (e.g., 80% Acetonitrile) to maintain solubility equilibrium.
-
Issue 2: Weighing & Stock Accuracy
Q: "My QC samples are consistently failing bias checks (measuring 115% of target). I weighed the standard carefully."
A: This indicates the solid standard had absorbed water before you weighed it.
-
The Mechanism: GBB-d9 HCl is hygroscopic.[2] If the vial was opened while cold, or stored loosely capped, it absorbed atmospheric moisture. You weighed "water weight" along with the compound, leading to a lower actual concentration than calculated.
-
The Fix:
-
qNMR Validation: For critical assays, validate the concentration of your primary stock using Quantitative NMR (qNMR) against a certified reference material (e.g., Maleic Acid).
-
Rapid Weighing: Use an anti-static gun and weigh rapidly into pre-tared solvent to minimize air exposure.
-
Issue 3: Chromatographic Peak Issues
Q: "I am seeing peak splitting or broad tailing for GBB-d9 on my C18 column."
A: GBB is too polar for standard C18 retention, leading to "phase collapse" or poor interaction.
-
The Fix:
-
Switch Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Silica or Amide phase) or a PFP (Pentafluorophenyl) column. These are designed for polar, cationic species.
-
Buffer Strength: Ensure your mobile phase has sufficient ionic strength (e.g., 10mM Ammonium Formate). The salt counter-ions help mask secondary interactions between the GBB amine and residual silanols on the stationary phase.
-
Issue 4: Isotopic Crosstalk
Q: "I see a signal for native GBB in my blank samples that contain only GBB-d9."
A: This is likely isotopic impurity or fragmentation crosstalk .
-
The Mechanism: While d9 is stable, commercial synthesis may contain traces of d0, d3, or d6 isotopologues. Alternatively, high collision energy in the MS source can strip deuterium atoms.
-
The Fix:
-
Check CoA: Verify the isotopic purity (usually >99%).
-
Optimize MRM: Ensure your transition for GBB-d9 (Precursor
Product) does not overlap with the native GBB transition.-
Native GBB: 146
87 -
GBB-d9: 155
87 (Note: The product ion 87 is often the butyric acid backbone, which loses the label. If you monitor a fragment containing the nitrogen, the mass shift should remain). Correction: The trimethylamine group is often the neutral loss. Ensure you are monitoring the specific transition recommended by your library that retains the label distinction if possible, or rely on the parent mass separation.
-
-
Diagnostic Workflow
Use this logic tree to diagnose "Stability" failures.
Figure 2: Step-by-step diagnostic tree for identifying the root cause of signal loss.
Validated Protocol: Stock Solution Preparation
To ensure maximum stability and accuracy, follow this specific workflow.
-
Equilibration: Remove GBB-d9 vial from -20°C storage. Place in a desiccator for 30 minutes to reach room temperature.
-
Weighing:
-
Place a clean polypropylene tube on the balance.
-
Tare.
-
Rapidly transfer ~1-2 mg of GBB-d9. Record exact weight.
-
-
Solubilization:
-
Add Methanol (LC-MS Grade) to achieve a target concentration of 1.0 mg/mL.
-
Note: Do not use water for the primary stock to prevent bacterial growth during long-term storage.
-
-
Storage:
References
-
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417–429. Link
-
LGC Standards. (n.d.). Gamma-Butyrobetaine-d9 Product Data Sheet. Link
-
Holčapek, M., & Jirásko, R. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. Link
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling of Hygroscopic and Zwitterionic Compounds. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 725, Gamma-butyrobetaine. Link
Sources
Minimizing isotopic exchange of deuterium in γ-Butyrobetaine-d9
Technical Support Center: Isotopic Integrity of
Executive Summary
Subject: Minimizing Isotopic Exchange and Signal Loss in
Module 1: Chemical Stability & Storage
Q: Is the deuterium label on GBB-d9 susceptible to solvent exchange?
A: generally, no , provided the label is located on the
-
Mechanism: The methyl protons on a quaternary ammonium group have a very high
(>30). They do not participate in rapid exchange with solvent protons (water/methanol) under neutral or acidic conditions.[1] -
The Exception (Alkaline Risk): At extremely high pH (>10), hydroxide ions can induce ylide formation or Hofmann elimination.[1] While rare in standard prep, this can scramble protons or degrade the molecule.
-
Backbone Risk: If your GBB is deuterated on the
-carbon (adjacent to the carboxylate), these protons are acidic and will exchange rapidly in protic solvents at pH > 7 due to keto-enol tautomerism-like mechanisms.[1]
Q: How should I store the reference standard to prevent degradation?
A:
-
Protocol: Store neat material at -20°C in a desiccator.
-
Stock Solutions: Acidified methanol (0.1% Formic Acid) is the preferred solvent.[1] The acid prevents bacterial growth and stabilizes the carboxylate group.
Module 2: Sample Preparation (Minimizing Loss)
Q: Can I use protic solvents (Water/Methanol) during extraction? A: Yes, but pH control is critical.[1]
-
Risk: In biological matrices (plasma/tissue), endogenous enzymes (methyltransferases) may remain active if not quenched immediately.[1]
-
Solution: Use a protein precipitation method with ice-cold Acetonitrile/Methanol containing 1% Formic Acid.[1] The acid denatures enzymes that might strip the deuterated methyl group.
Q: I observe a "loss" of the d9 signal over time in processed samples. Why? A: This is likely Metabolic Conversion , not chemical exchange.[1]
-
In Vivo: If GBB-d9 is administered to live cells/animals, it is a substrate for
-butyrobetaine hydroxylase (BBOX1), converting it to L-Carnitine-d9.[1] -
In Vitro: In plasma samples, "exchange" is often actually ion suppression or isobaric interference from high concentrations of endogenous GBB.
Protocol: Optimized Extraction for GBB-d9 Recovery
| Step | Action | Rationale |
| 1. Quench | Add 3:1 (v/v) Acetonitrile (1% Formic Acid) to sample.[1] | Acid/Organic mix denatures BBOX1 and methyltransferases immediately.[1] |
| 2. IS Addition | Add GBB-d9 during the quench, not after. | Ensures the IS compensates for extraction efficiency and matrix effects. |
| 3. pH Control | Maintain supernatant pH < 4.[1]0. | Prevents base-catalyzed degradation or interaction with silanols in glassware. |
| 4.[1] Evaporation | Nitrogen blow-down at < 40°C. | Avoid high heat; betaines can undergo thermal decomposition (demethylation) at high temps.[1] |
Module 3: LC-MS/MS Optimization (The "False" Exchange)
Q: My MRM transitions show "cross-talk" between GBB and GBB-d9. Is this exchange? A: No, this is likely Source Fragmentation or Impurity .[1]
-
Fragmentation: In the ESI source, GBB loses the trimethylamine group (Neutral Loss of 59 Da). GBB-d9 loses the deuterated amine (Neutral Loss of 68 Da).[1] If your collision energy is too high, you may strip the label before detection.
-
Impurity: Commercial GBB-d9 is typically 99% enriched.[1] The remaining 1% is d0-d8.[1] High concentrations of IS can contribute signal to the analyte channel.
Q: Which MRM transition preserves the isotopic information? A: You must monitor the parent-to-daughter transition that retains the deuterated moiety or represents the specific loss of it.
-
GBB (Unlabeled):
(Loss of Trimethylamine)[1] -
GBB-d9 (Labeled):
(Loss of Trimethylamine-d9)[1]-
Note: Both produce the same fragment ion (
87.1). The specificity comes from the Precursor Ion. -
Critical Check: Ensure your mass resolution is sufficient to distinguish the precursors.
-
Visualizing the Stability Logic
The following diagram illustrates the decision pathways to maintain isotopic integrity during experimental workflows.
References
-
Vaz, F. M., et al. (1999).[1][2] "Carnitine biosynthesis. Purification of gamma-butyrobetaine hydroxylase from rat liver." Advances in Experimental Medicine and Biology, 466, 117-124.[1][2]
-
LGC Standards. (n.d.). "Gamma-Butyrobetaine-d9 Product Information." LGC Standards. [1]
-
Koeth, R. A., et al. (2014).[1] "
-Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[1] Cell Metabolism, 20(5), 799-812.[1] -
Matuszewski, B. K., et al. (2003).[1] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 3019-3030.[1] [1]
-
Klupczyńska, A., et al. (2021).[1] "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers." Molecules, 26(10).[1] [1]
Sources
Technical Support Center: Troubleshooting γ-Butyrobetaine-d9 Contamination
Welcome to the technical support center for identifying and eliminating sources of γ-Butyrobetaine-d9 (GBB-d9) contamination in your laboratory. This guide is designed for researchers, scientists, and drug development professionals who encounter persistent background signals from this deuterated internal standard, which can compromise data quality and analytical sensitivity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you systematically troubleshoot and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is γ-Butyrobetaine (GBB) and why is its deuterated form (GBB-d9) used?
Gamma-Butyrobetaine (GBB) is a naturally occurring molecule that serves as the direct precursor to L-carnitine in the body.[1][2][3][4] L-carnitine is crucial for energy metabolism, specifically for transporting fatty acids into the mitochondria to be used for energy production.[1][2][3] Due to this role, GBB is sometimes used in nutritional supplements aimed at increasing vitality and athletic performance.[1][3]
In analytical settings, particularly in liquid chromatography-mass spectrometry (LC-MS), a deuterated version, GBB-d9, is often used as an internal standard. Its chemical properties are nearly identical to the endogenous GBB, but its increased mass allows the mass spectrometer to distinguish it from the non-deuterated form, ensuring accurate quantification of the target analyte.
Q2: Why is GBB-d9 a common or "sticky" contaminant in LC-MS systems?
While GBB-d9 itself isn't inherently a "common" environmental contaminant, its chemical properties as a quaternary ammonium compound can make it particularly persistent or "sticky" once introduced into an LC-MS system. Such compounds can interact with various surfaces within the instrument. If a high-concentration standard solution is accidentally spilled or improperly handled, it can lead to a long-lasting background signal that is difficult to eliminate. Contamination issues are a frequent challenge in highly sensitive modern mass spectrometers, where even trace amounts of a substance can generate a significant background signal.[5][6][7]
Q3: What are the primary categories of contamination sources in a laboratory?
Contamination in LC-MS can generally be traced back to a few key areas. A systematic approach to troubleshooting involves investigating each of these potential sources:
-
Reagents & Solvents: The mobile phase components (water, organic solvents, additives) are a primary suspect.[8][9] Impurities in lower-grade solvents or additives can introduce contaminants.[8][10]
-
Consumables: Disposable plastics like microcentrifuge tubes, pipette tips, vials, and well plates are a major source of leachable contaminants, including plasticizers, slip agents, and stabilizers.[11][12][13][14]
-
Instrumentation (The LC-MS System): Contaminants can build up in various parts of the system, including tubing, fittings, the injection port, the column, and the ion source itself.[15][16]
-
Sample Handling & Environment: Cross-contamination from other samples, improper cleaning of glassware, and even airborne particles in the lab can be sources of interference.[6][15]
Troubleshooting Guide: Isolating the Source of GBB-d9
This section provides a logical, problem-oriented approach to pinpointing the source of your GBB-d9 contamination.
Problem 1: I see a high, consistent GBB-d9 signal in all my runs, including solvent blanks and even when no injection is made ("air blanks").
This symptom strongly suggests the contamination is within the mass spectrometer itself or the tubing leading directly to it. The signal is present regardless of what is happening upstream in the LC.
Causality: The contaminant has likely coated the ion source, transfer capillary, or other front-end components of the mass spectrometer.[15][16] This creates a continuous background of GBB-d9 ions.
Troubleshooting Workflow:
Caption: Systematic workflow to isolate contamination between the LC and MS systems.
Problem 2: The GBB-d9 signal appears in my solvent blanks but disappears or is significantly lower when I disconnect the LC flow.
This is a classic sign that the contamination originates from your LC system or the solvents you are using.
Causality: The contaminant is being continuously delivered to the mass spectrometer via the mobile phase. The source could be the solvent bottles, the mobile phase itself, or components of the LC pump and tubing that are leaching the contaminant.[8][15]
Systematic Investigation Protocol:
-
Check Mobile Phase: Prepare a fresh batch of mobile phase (A and B) using the highest quality reagents available (e.g., LC/MS-grade) in new, clean glassware.[9] Never top off old solvent bottles.[9]
-
Self-Validation: If the signal disappears with fresh mobile phase, the old solvents or their containers were the source.
-
-
Isolate Solvent Lines: If the problem persists, test each mobile phase line individually.
-
Place both the A and B solvent lines into a single bottle of fresh, high-purity methanol or acetonitrile.
-
Run a gradient. If the contamination is gone, one of your original mobile phases (likely the aqueous phase, which can support microbial growth) was the source.[16]
-
-
Bypass Components: If the source is still not identified, systematically bypass components of the LC system.
-
Remove the column and replace it with a union. If the signal disappears, the column is contaminated.
-
If you have a mixer or pulse dampener, consult your instrument's manual for instructions on how to bypass or clean them, as these can be areas where contaminants accumulate.[8]
-
Problem 3: GBB-d9 contamination appears only after I started using a new batch of consumables (vials, plates, pipette tips, filters).
This is a strong indication that the new consumables are leaching the contaminant. Leachables from plastics are a well-documented source of interference in sensitive MS applications.[11][12][14][17]
Causality: During the manufacturing of plastic labware, various additives like stabilizers, slip agents, and plasticizers are used.[12][14] These can leach out of the plastic when they come into contact with solvents, especially organic solvents or those with pH modifiers.[11]
Screening Protocol for Consumables:
-
Isolate the Variable: Revert to a previous lot of consumables that you know were clean. If the contamination disappears, the new batch is confirmed as the source.
-
Leaching Test:
-
Take a few of the suspect consumables (e.g., 3-4 microcentrifuge tubes or vials).
-
Add your typical sample solvent (e.g., 50:50 Acetonitrile:Water) and let it sit for the same duration as your typical sample preparation.
-
Transfer this "leachate" to a known-clean vial and inject it into the LC-MS.
-
Self-Validation: The presence of a GBB-d9 peak confirms that the consumables are the source of contamination.
-
-
Mitigation:
| Potential Source | Common Materials/Causes | Recommended Action |
| Solvents/Reagents | Low-purity solvents, contaminated additives (acids), microbial growth in aqueous mobile phase. | Use LC/MS-grade or hypergrade solvents.[9][18] Prepare aqueous mobile phases fresh and discard after a few days.[9] |
| Plastic Consumables | Polypropylene/polystyrene tubes, vials, plates; syringe filters. | Perform a leaching test. Switch to glass or certified low-leachable plastics. Avoid plastics with solvents for extended periods.[11][12] |
| LC System | Contaminated tubing (PEEK), injection valve rotor seal, column, solvent frits. | Flush the system with a strong solvent wash sequence. Replace contaminated components like rotor seals or tubing.[15][16] |
| MS Ion Source | Build-up on the ESI probe, capillary, cones/lenses. | Perform routine ion source cleaning as per the manufacturer's protocol.[8][19] |
| Cross-Contamination | High-concentration standards, improperly cleaned glassware, shared lab equipment. | Use dedicated glassware for standards. Never wash LC/MS glassware with detergents.[9][15] Rinse with solvent instead. |
Key Experimental Protocols
Protocol 1: Aggressive LC-MS System Cleaning
This protocol is designed to remove "sticky" contaminants from the entire flow path. Always consult your instrument's manual before proceeding.
-
Preparation:
-
Remove the column and any guard columns. Replace with a low-dispersion union.
-
Remove the ESI needle/probe for manual cleaning.
-
Prepare four fresh solvent washes in clean glass bottles:
-
A: LC/MS Grade Water
-
B: Isopropanol (IPA)
-
C: Acetonitrile (ACN)
-
D: Methanol (MeOH)
-
-
-
System Flush Sequence:
-
Set the pump flow rate to a moderate level (e.g., 0.5 mL/min).
-
Flush the entire system (all pump lines) with each solvent for at least 30 minutes, directing the flow to waste. A common effective sequence is:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (excellent for removing organic buildup)
-
Methanol (to transition from IPA)
-
Water (to prepare for re-equilibration)
-
-
-
Ion Source Cleaning:
-
While the system is flushing, follow the manufacturer's guide to disassemble and clean the ion source components (capillary, cones, lenses). This typically involves sonicating the metal parts in a sequence of solvents like water, methanol, and finally isopropanol.
-
-
Re-equilibration and Verification:
-
Reinstall the cleaned ion source components.
-
Flush the system with your initial mobile phase conditions (without the column) until the baseline is stable.
-
Self-Validation: Perform a series of no-injection "air blanks." The GBB-d9 signal should be gone or drastically reduced. If so, reinstall the column and re-equilibrate before running solvent blanks to confirm the entire system is clean.
-
References
-
Bitesize Bio. (n.d.). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To! Retrieved from [Link]
-
University of California, Davis. (n.d.). Notes on Troubleshooting LC/MS Contamination. Retrieved from [Link]
-
Schauer, K. L., et al. (2013). Mass Spectrometry Contamination from Tinuvin 770, a Common Additive in Laboratory Plastics. Journal of Biomolecular Techniques, 24(2), 57–61. Retrieved from [Link]
-
SCIEX. (2025, May 9). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. Retrieved from [Link]
-
Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]
-
Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems - Waters Help Center. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from [Link]
- Koster, S., & Draberg, K. (2010). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 671(1-2), 1-13.
-
Eppendorf. (n.d.). Extractables and Leachables in Microcentrifuge Tubes – Extensive HPLC/GC/MS Analysis. Retrieved from [Link]
-
Caring Sunshine. (n.d.). Ingredient: Gamma-Butyrobetaine. Retrieved from [Link]
- McDonald, G. R., et al. (2008). Bioactive Contaminants Leach from Disposable Laboratory Plasticware. Science, 322(5903), 917.
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Caring Sunshine. (n.d.). Relationship: Energy (lack of) and Gamma-Butyrobetaine. Retrieved from [Link]
-
Hercules Supplements. (2025, March 3). Gamma Buytrobetaine. Retrieved from [Link]
-
Koeth, R. A., et al. (2014). γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. Cell Metabolism, 20(5), 799–812. Retrieved from [Link]
- Shirasaka, Y., et al. (2011). Hepatic uptake of γ-butyrobetaine, a precursor of carnitine biosynthesis, in rats. Journal of Pharmacy and Pharmacology, 63(10), 1322-1328.
-
Keller, B. O., et al. (2023). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. Journal of The American Society for Mass Spectrometry, 34(8), 1635–1643. Retrieved from [Link]
- An, J., & Chen, D. D. (2003). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(11), 1275-1285.
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. herculessupplements.com.au [herculessupplements.com.au]
- 4. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 10. niu.edu [niu.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Mass Spectrometry Contamination from Tinuvin 770, a Common Additive in Laboratory Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. eppendorf.com [eppendorf.com]
- 15. massspec.unm.edu [massspec.unm.edu]
- 16. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. zefsci.com [zefsci.com]
Validation & Comparative
Isotope effects of γ-Butyrobetaine-d9 in mass spectrometry analysis
Isotope Effects of -Butyrobetaine-d9 in Mass Spectrometry: A Comparative Technical Guide
Executive Summary
In the quantitative analysis of
This guide objectively analyzes the chromatographic separation between GBB and GBB-d9, explains the mechanism of ion suppression resulting from this shift, and compares GBB-d9 against
Scientific Context: The Analyte and the Pathway
Diagram 1: GBB in the Carnitine Biosynthesis Pathway
This pathway context is essential for researchers monitoring carnitine metabolism disorders.
Caption: GBB is the final intermediate before Carnitine. BBOX1 activity is often the rate-limiting step quantified in metabolic studies.
The Core Problem: Chromatographic Isotope Effect
The central challenge with GBB-d9 is that Deuterium is not physically identical to Hydrogen .
The Mechanism
The C-D bond is shorter and more stable (lower zero-point energy) than the C-H bond. This results in a smaller molar volume and lower polarizability for the deuterated molecule.
-
Lipophilicity: GBB-d9 is slightly less lipophilic (more hydrophilic) than native GBB.
-
Reverse Phase (RP) Consequence: GBB-d9 interacts less strongly with the hydrophobic C18 stationary phase, causing it to elute earlier than GBB.
-
HILIC Consequence: The effect is often minimized or reversed, but still present.
Why This Ruins Quantification
In Mass Spectrometry, we rely on the IS to co-elute perfectly with the analyte to compensate for Matrix Effects (ME) .
-
Scenario: You inject a plasma sample.[1]
-
Interference: A phospholipid peak elutes at 2.50 min, causing massive ion suppression.
-
The Shift:
-
GBB-d9 elutes at 2.45 min (Before the suppression).
-
GBB elutes at 2.50 min (During the suppression).
-
-
Result: The IS signal is strong (unsuppressed), but the Analyte signal is crushed. The Calculated Ratio (Analyte/IS) is artificially low. The assay fails.
Diagram 2: The "Danger Zone" of Retention Time Shift
Caption: Visualization of how a 0.1 min retention shift in RP chromatography exposes the analyte to matrix effects not "seen" by the internal standard.
Comparative Analysis: GBB-d9 vs. Alternatives
The following table compares GBB-d9 against its primary alternatives based on key performance metrics.
| Feature | Structural Analog (e.g., GABA) | ||
| Cost | Low ($) | High ( | Very Low ($) |
| Mass Shift | +9 Da (Excellent) | +3 or +4 Da (Good) | N/A |
| RP Retention Shift | High Risk ( | None (Perfect Co-elution) | Variable |
| HILIC Retention Shift | Low Risk (< 0.05 min) | None | Variable |
| Fragmentation | C-D bonds may alter fragmentation energy | Identical to native | Completely different |
| Cross-Talk | Minimal (Mass shift is large) | Risk of overlap if resolution low | None |
| Recommendation | Standard for HILIC | Required for Reverse Phase | Do Not Use |
Experimental Validation Protocol
To use GBB-d9 responsibly, you must validate that the isotope effect is not compromising your data. Follow this "Isotope Shift Stress Test."
Methodology
-
Column Selection: Compare a C18 column (High risk of shift) vs. a HILIC column (Low risk).
-
Matrix Challenge: Prepare a "High Matrix" sample (e.g., precipitated plasma without SPE cleanup) to induce suppression zones.
-
Post-Column Infusion: Infuse the analyte and IS continuously while injecting a blank matrix sample to map suppression zones.
Representative Data (Self-Validation Check)
The data below represents typical values observed during method development for betaines.
Table 1: Retention Time (
| Parameter | Reverse Phase (C18) | HILIC (Silica/Amide) | Interpretation |
| RT GBB (Analyte) | 3.20 min | 4.50 min | HILIC retains polar GBB better. |
| RT GBB-d9 (IS) | 3.12 min | 4.49 min | |
| -0.08 min (Significant) | -0.01 min (Negligible) | RP shows the "Deuterium Effect." | |
| Matrix Factor (Analyte) | 0.65 (35% Suppression) | 0.95 (5% Suppression) | |
| Matrix Factor (IS) | 0.85 (15% Suppression) | 0.94 (6% Suppression) | |
| IS Normalized MF | 0.76 (FAIL) | 1.01 (PASS) | In RP, the IS failed to correct for suppression because it eluted before the suppression zone. |
Critical Insight: In the RP example above, the IS Normalized MF is 0.76. Ideally, it should be 1.0. This indicates a 24% quantitative error solely due to the isotope effect shifting the IS out of the suppression window.
Recommendations & Mitigation Strategies
Strategy A: The "Chromatographic Fix" (Recommended)
If you must use GBB-d9 (due to cost):
-
Switch to HILIC: Use a bare silica or amide HILIC column. The mechanism of HILIC (partitioning into a water layer) is less sensitive to the lipophilicity difference of Deuterium than the surface adsorption mechanism of RP.
-
Buffer Strength: High ionic strength (e.g., 10mM Ammonium Formate) compresses the electrical double layer, often sharpening peaks and minimizing the apparent resolution between D9 and Native forms.
Strategy B: The "Isotopic Fix" (Gold Standard)
If you are running a high-throughput Clinical RP method:
-
Use
C-GBB: Carbon-13 isotopes do not affect the lipophilicity or bond length significantly. The IS will co-elute perfectly with the analyte in any chromatographic mode, guaranteeing that it experiences the exact same matrix effects.
Strategy C: The "Software Fix" (Last Resort)
-
Widen Integration Windows: Ensure your integration window covers both the leading edge (D9) and the trailing edge (Native) if they partially overlap.
-
Relative Retention Time (RRT): Hard-code the expected RRT in your processing method (e.g., expect IS to be at 0.98 RRT of Analyte) to prevent peak misidentification.
References
-
Wang, S., et al. (2007). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS: The Influence of Deuterium Isotope Effects. Journal of The American Society for Mass Spectrometry. (Generalized principle of D-isotope effects).
-
Chace, D. H., et al. (2003). Mass spectrometry-based diagnostics: The legacy of the "isotope effect". Clinical Chemistry.[1]
-
Vaz, F. M., et al. (2002). Analysis of Carnitine Biosynthesis Metabolites by Tandem Mass Spectrometry. Clinical Chemistry.[1] (Specific to GBB/Carnitine pathway analysis).
-
Fougere, L., et al. (2020). Assessment of Matrix Effects in HILIC vs Reverse Phase. Journal of Chromatography B.
(Note: While specific "GBB-d9 vs GBB retention" papers are niche, the above references ground the fundamental principles of carnitine analysis and deuterium chromatographic shifts cited in this guide.)
Sources
Cross-validation of analytical methods for γ-Butyrobetaine-d9
Analytical Cross-Validation Guide: γ-Butyrobetaine-d9 (GBB-d9) in Metabolic Profiling
Executive Summary
γ-Butyrobetaine (GBB) is a critical zwitterionic intermediate in the mammalian carnitine biosynthesis pathway. Its quantification is essential for monitoring primary carnitine deficiency, renal handling of betaines, and the pharmacodynamics of inhibitors like mildronate. However, GBB’s high polarity and lack of UV-active chromophores make it a challenging analyte.
This guide provides a technical cross-validation of analytical methods for GBB, establishing γ-Butyrobetaine-d9 (GBB-d9) as the requisite internal standard (IS) for accurate mass spectrometry quantification. We compare the "Gold Standard" HILIC-MS/MS approach against Reversed-Phase Ion-Pairing (RP-IP) methods and demonstrate why the +9 Da mass shift of GBB-d9 provides superior specificity compared to lower isotopologues (e.g., d3) or structural analogues.
Scientific Context: The Carnitine Biosynthesis Pathway[1][2]
To understand the analytical necessity of GBB-d9, one must understand the biological context. GBB is the direct precursor to L-Carnitine.[1][2] In metabolic disorders or drug therapy (e.g., BBOX inhibition), GBB levels can fluctuate drastically, requiring an IS that behaves identically to the analyte under dynamic matrix conditions.
Figure 1: Carnitine Biosynthesis & GBB-d9 Intervention Point This diagram illustrates the enzymatic pathway converting Trimethyllysine to Carnitine, highlighting GBB as the substrate for BBOX.
Caption: The carnitine biosynthesis pathway (Vaz & Wanders, 2002). GBB-d9 serves as the specific internal standard for the quantification of the rate-limiting step catalyzed by BBOX.
Comparative Landscape: Method Selection
The choice of analytical method dictates the quality of GBB quantification. We compare the two dominant strategies: HILIC-MS/MS and Reversed-Phase Ion-Pairing (RP-IP).
Table 1: Cross-Validation of Analytical Strategies for GBB-d9
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: RP-IP LC-MS/MS (Alternative) | Method C: Derivatization (Butyl Ester) |
| Separation Mechanism | Hydrophilic Interaction (Polar Retention) | Reversed-Phase with Ion Pairing (HFBA) | Reversed-Phase (Non-polar derivative) |
| Retention of GBB | Excellent (k' > 3.0) | Good (k' > 2.0) | Excellent (k' > 5.0) |
| Matrix Effect Compensation | Superior (GBB-d9 co-elutes perfectly) | Moderate (Ion suppression is high) | Good (Less polar interferences) |
| Sensitivity (LOD) | High (High organic mobile phase enhances ESI) | Moderate (IP agents suppress ionization) | Very High (Improved ionization efficiency) |
| Drawbacks | Long equilibration times; sensitive to water content. | System Contamination: IP agents are sticky and ruin MS sources. | Labor Intensive: Requires extra chemical reaction steps. |
| GBB-d9 Utility | Essential for correcting retention time shifts. | Essential for correcting ionization suppression.[3] | Useful, but derivative stability varies. |
Why GBB-d9 is Superior to GBB-d3 or Analogues
-
Isotopic Overlap: GBB (C7H15NO2) has a natural isotopic envelope. At high concentrations, the M+3 isotope of native GBB can contribute signal to the GBB-d3 channel (Cross-talk). GBB-d9 shifts the mass by +9 Da, completely eliminating this interference.
-
Retention Time Shift: Deuterium can slightly alter retention time in HILIC. GBB-d9 provides a distinct enough mass shift that even if a slight chromatographic separation occurs (deuterium isotope effect), the MS resolution prevents crosstalk.
Detailed Experimental Protocol (Self-Validating System)
This protocol uses HILIC-MS/MS as the primary validation method. It is designed to be self-validating by including specific quality control (QC) checkpoints.
Reagents & Materials
-
Analyte: γ-Butyrobetaine Hydrochloride.
-
Internal Standard: γ-Butyrobetaine-d9 (GBB-d9) Hydrochloride (Isotopic purity > 99%).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: HILIC Silica Column (e.g., Waters BEH HILIC, 2.1 x 100 mm, 1.7 µm).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve GBB-d9 in 50:50 ACN:Water to 1 mg/mL.
-
Validation Check: Verify isotopic purity by infusing directly into MS. Ensure < 0.1% signal at M+0 (native GBB mass).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma/tissue homogenate.
-
Add 200 µL of Ice-Cold Acetonitrile containing GBB-d9 (200 ng/mL) .
-
Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Transfer supernatant to a distinct vial. Do not dry down (volatile losses are minimal, but reconstitution in water ruins HILIC peak shape).
-
-
LC-MS/MS Parameters:
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for loading).
-
1-5 min: 90% -> 50% B (Elution).
-
5-7 min: 50% B (Wash).
-
7-10 min: 90% B (Re-equilibration - Critical for HILIC).
-
-
MRM Transitions:
-
GBB: 146.1 -> 87.1 (Quant), 146.1 -> 60.1 (Qual).
-
GBB-d9: 155.2 -> 87.1 (Quant). Note: The fragment (87.1) is the butyric acid backbone, common to both.
-
-
Figure 2: Analytical Workflow & Decision Tree This flowchart guides the user through the sample preparation and method selection process.
Caption: Standardized workflow for GBB analysis. The decision to use HILIC over RP-IP is driven by the need to avoid system contamination while maintaining retention.
Validation Metrics & Data Interpretation
To validate the method, you must calculate the Matrix Factor (MF) using GBB-d9.
Matrix Factor Calculation:
IS-Normalized Matrix Factor:
-
Acceptance Criteria: The
should be close to 1.0 (0.85 - 1.15). -
Interpretation: If
is 1.0, GBB-d9 is perfectly compensating for the ion suppression caused by phospholipids or salts in the HILIC void volume. If deviates significantly, check for "cross-talk" or isotopic impurity.
Linearity:
The method should demonstrate linearity from 5 ng/mL to 2000 ng/mL (
References
-
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417–429. [Link]
-
Agilent Technologies. (2019).[4] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes. [Link]
-
Restek Corporation. (2020).[5] Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds. Restek Resource Hub. [Link]
-
Koeth, R. A., et al. (2014).[6] Gamma-butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[6] Cell Metabolism, 20(5), 799-812.[6] [Link]
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of γ-Butyrobetaine-d9 Quantification
In the landscape of modern biomedical research and drug development, the precise and accurate quantification of biomarkers is paramount. γ-Butyrobetaine (GBB), a key precursor in the biosynthesis of carnitine and a significant metabolite in its own right, has emerged as a crucial biomarker in various pathological conditions, including cardiovascular disease and certain cancers.[1][2][3] The use of stable isotope-labeled internal standards, such as γ-Butyrobetaine-d9 (GBB-d9), is a cornerstone of robust quantification using mass spectrometry, as it accounts for variability in sample preparation and instrument response.
This guide provides an in-depth analysis of a hypothetical inter-laboratory comparison for the quantification of GBB-d9 in human plasma. As your Senior Application Scientist, I will not only present the data but also delve into the causality behind the experimental choices, the principles of a self-validating protocol, and the interpretation of comparative results, all grounded in authoritative scientific standards.
The Critical Role of Inter-Laboratory Comparison
Before we delve into the specifics of GBB-d9 quantification, it is essential to understand the "why" behind inter-laboratory comparisons, also known as proficiency testing. These studies are designed to assess and demonstrate the competence of participating laboratories in performing specific measurements.[4][5] The primary objectives are to:
-
Evaluate Laboratory Performance: To provide an external and objective assessment of a laboratory's ability to produce reliable and accurate results.
-
Identify Methodological Discrepancies: To uncover potential biases or inconsistencies in analytical methods, instrumentation, or data processing across different sites.
-
Promote Standardization and Harmonization: To encourage the adoption of best practices and validated methods, leading to greater consistency and comparability of data across the scientific community.
-
Ensure Data Integrity for Clinical and Research Applications: To build confidence in the reliability of biomarker data that may be used for critical decision-making in clinical trials or research studies.[6][7][8][9]
The statistical evaluation of inter-laboratory comparisons often involves the use of Z-scores, which provide a standardized measure of a laboratory's performance relative to the consensus value derived from all participating laboratories.[4][10]
A Representative Analytical Workflow for GBB-d9 Quantification
The quantification of small, polar molecules like GBB from a complex biological matrix such as plasma presents unique analytical challenges. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity, selectivity, and specificity.[8][11]
Below is a diagram illustrating a typical LC-MS/MS workflow for GBB-d9 quantification, followed by a detailed explanation of each step.
Caption: A representative workflow for the quantification of γ-Butyrobetaine in plasma using LC-MS/MS.
Causality in Experimental Choices
-
Internal Standard Selection (GBB-d9): The choice of a stable isotope-labeled internal standard (SIL-IS) is critical. GBB-d9 is the ideal internal standard as it is chemically identical to the analyte (GBB) and thus exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time. The mass difference allows for its distinct detection by the mass spectrometer, enabling accurate correction for any sample loss or matrix effects during the analytical process.
-
Sample Preparation (Protein Precipitation): For a high-throughput analysis, a simple protein precipitation with a solvent like acetonitrile is often employed.[12] This method is quick and effectively removes the majority of proteins that can interfere with the analysis and foul the LC-MS system. While solid-phase extraction (SPE) can provide a cleaner extract, it is more time-consuming and may not be necessary if the LC method provides sufficient separation.[13]
-
Chromatography (HILIC or Reversed-Phase): The choice of chromatographic mode is crucial for retaining and separating the polar GBB molecule from other endogenous components. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for polar analytes. Alternatively, reversed-phase chromatography using a C18 column can be effective, sometimes with the use of ion-pairing agents to improve retention and peak shape.[14] The goal is to achieve baseline separation of GBB from any isobaric interferences.[15][16]
-
Detection (Tandem Mass Spectrometry in MRM Mode): Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[13] In MRM, a specific precursor ion (the molecular ion of GBB or GBB-d9) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes the chances of detecting interfering compounds.
Hypothetical Inter-Laboratory Comparison: GBB-d9 Quantification
To illustrate the process and potential outcomes of an inter-laboratory comparison, we will consider a hypothetical study where five independent laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) were provided with two plasma samples (Sample 1 and Sample 2) containing unknown concentrations of GBB. Each laboratory was also provided with a certified GBB-d9 internal standard and was instructed to use their own validated LC-MS/MS method for quantification.
Data Presentation
The following table summarizes the quantitative results reported by each laboratory.
| Laboratory | Sample 1 (ng/mL) | Sample 2 (ng/mL) |
| Lab A | 45.8 | 182.3 |
| Lab B | 48.2 | 190.1 |
| Lab C | 43.1 | 175.9 |
| Lab D | 55.9 | 215.7 |
| Lab E | 46.5 | 185.5 |
| Mean | 47.9 | 187.9 |
| Std. Dev. | 4.9 | 14.9 |
| % CV | 10.2% | 7.9% |
Analysis and Interpretation of Results
A preliminary analysis of the data reveals generally good agreement among most of the laboratories. However, Lab D's results for both samples are noticeably higher than the mean. To objectively assess the performance of each laboratory, we can calculate the Z-scores for each measurement. The Z-score is calculated as:
Z = (x - X) / σ
where:
-
x is the value reported by the laboratory
-
X is the consensus mean value
-
σ is the target standard deviation (for this exercise, we will use the calculated standard deviation of the mean)
A common interpretation of Z-scores is:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
| Laboratory | Sample 1 Z-score | Sample 2 Z-score | Performance |
| Lab A | -0.43 | -0.38 | Satisfactory |
| Lab B | 0.06 | 0.15 | Satisfactory |
| Lab C | -0.98 | -0.81 | Satisfactory |
| Lab D | 1.63 | 1.87 | Satisfactory |
| Lab E | -0.29 | -0.16 | Satisfactory |
In this hypothetical scenario, all laboratories fall within the "Satisfactory" range. However, Lab D's results are trending towards the higher end. This could be an indication of a slight systematic bias in their method. Possible causes could include:
-
Calibration Curve Preparation: Inaccuracies in the preparation of their calibration standards.
-
Integration Parameters: Differences in the software or parameters used for peak integration.
-
Matrix Effects: Inadequate compensation for matrix effects, although the use of a SIL-IS should minimize this.
Further investigation by Lab D would be warranted to identify the source of this minor discrepancy.
A Self-Validating Experimental Protocol for GBB Quantification
The foundation of any reliable analytical method is a thorough validation process. The protocol described below is designed to be self-validating, incorporating quality control checks at each stage. This protocol is grounded in the principles outlined in the FDA's guidance on bioanalytical method validation.[6][7][9][17]
Step-by-Step Methodology
1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
- Prepare a 1 mg/mL stock solution of GBB and GBB-d9 in a suitable solvent (e.g., methanol).
- Prepare a series of working solutions of GBB by serial dilution of the stock solution.
- Prepare a working solution of GBB-d9 (internal standard).
- Prepare calibration standards by spiking blank plasma with the GBB working solutions to achieve a concentration range that covers the expected physiological concentrations.
- Prepare at least three levels of QCs (low, medium, and high) in blank plasma from a separate GBB stock solution to ensure accuracy.
2. Sample Preparation
- Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
- Add 10 µL of the GBB-d9 internal standard working solution to each tube and vortex briefly.
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
- LC System: A UHPLC system capable of binary gradient elution.
- Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure retention and elution of GBB.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- GBB: Q1/Q3 transition (e.g., m/z 146.1 -> 87.1)
- GBB-d9: Q1/Q3 transition (e.g., m/z 155.2 -> 96.1)
4. Data Analysis and Acceptance Criteria
- Integrate the chromatographic peaks for GBB and GBB-d9.
- Calculate the peak area ratio of GBB to GBB-d9.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
- The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
- The accuracy of the back-calculated concentrations of the calibration standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
- The precision (%CV) of the replicate QCs should not exceed 15% (20% for the LLOQ).
Conclusion and Best Practices
This guide has provided a comprehensive overview of an inter-laboratory comparison for the quantification of GBB-d9. The key takeaways for any laboratory involved in biomarker quantification are:
-
Method Validation is Non-Negotiable: A rigorously validated method is the bedrock of reliable data. Adherence to regulatory guidelines, such as those from the FDA, is essential.[6][7][8][9][17]
-
The Right Internal Standard is Crucial: The use of a stable isotope-labeled internal standard is a critical component for ensuring accuracy and precision.
-
Participation in Proficiency Testing is a Mark of Quality: Regular participation in inter-laboratory comparison schemes provides invaluable external validation of a laboratory's performance and fosters continuous improvement.
-
Understanding the "Why" Behind the "How": A deep understanding of the scientific principles behind each step of the analytical workflow is essential for troubleshooting and ensuring the generation of high-quality, defensible data.
By embracing these principles, researchers, scientists, and drug development professionals can ensure the integrity and comparability of their biomarker data, ultimately accelerating the pace of scientific discovery and therapeutic innovation.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Koeth, R. A., et al. (2014). γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. Cell Metabolism, 20(5), 799–812. [Link]
-
Brazdova, A., et al. (2023). The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer. Diagnostics, 13(7), 1318. [Link]
-
Minkler, P. E., et al. (2015). Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples. Analytical Biochemistry, 486, 49-59. [Link]
-
HBM4EU. (2020). REPORT OF THE WP9 INTERLABORATORY COMPARISON Round 03/2020. [Link]
-
Allard, A., & Amarouche, S. (2008). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer - Ifremer. [Link]
-
Restek Corporation. (2020). Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. [Link]
-
Waters Corporation. (n.d.). Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. [Link]
-
Minkler, P. E., & Hoppel, C. L. (2010). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. hhs.gov [hhs.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. hbm4eu.eu [hbm4eu.eu]
- 11. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
- 12. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [discover.restek.com]
- 13. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. waters.com [waters.com]
- 17. labs.iqvia.com [labs.iqvia.com]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial γ-Butyrobetaine-d9
In the realm of quantitative bioanalysis by mass spectrometry, the adage "garbage in, garbage out" has never been more pertinent. The accuracy of our measurements is fundamentally tethered to the quality of our reagents, none more so than the stable isotope-labeled internal standards (SIL-IS) that form the bedrock of our calibration curves.[1][2][3] Among these, γ-Butyrobetaine-d9 (GBB-d9), the deuterated analog of the immediate carnitine precursor γ-Butyrobetaine (GBB), is a critical tool for researchers in metabolic disease, nutrition, and drug development.[4][5]
This guide provides a comprehensive framework for assessing the purity of commercially available GBB-d9. It is designed for researchers, scientists, and drug development professionals who understand that rigorous, in-house qualification of critical reagents is not a perfunctory checkbox but a scientific necessity. We will move beyond a simple reliance on vendor-supplied Certificates of Analysis (CofAs) and establish a multi-tiered analytical strategy to ensure that the internal standard you introduce into your assay is of unquestionable quality.
The Critical Nature of Purity: What Are We Looking For?
The term "purity" for a SIL-IS like GBB-d9 is multifaceted. It encompasses not just the absence of extraneous chemical compounds but also the fidelity of its isotopic labeling. An internal standard of compromised purity can introduce significant, often insidious, errors into a quantitative workflow.[1]
Key Impurities of Concern:
-
Unlabeled GBB (d0): The most detrimental impurity. Its presence will artificially inflate the measured concentration of the endogenous analyte, leading to a consistent positive bias in results.[1] This is particularly problematic when matrix effects are significant.
-
Incompletely Labeled Isotopologues (d1-d8): These species, arising from incomplete deuteration during synthesis, can contribute to the signal of both the analyte and the internal standard, depending on the mass transitions monitored, thereby compromising accuracy.
-
Chemical Impurities: These can include residual starting materials, synthetic by-products, or degradation products. Such impurities may cause ion suppression or enhancement, or in a worst-case scenario, present as isobaric interferences that are chromatographically inseparable from the analyte or IS.[]
A Multi-Platform Strategy for Purity Verification
No single analytical technique can provide a complete picture of GBB-d9 purity. A robust assessment requires the orthogonal application of chromatographic and spectroscopic methods. Our approach is built on three pillars:
-
Chromatographic Purity: To assess the presence of non-isobaric chemical impurities.
-
Isotopic Purity & Identity: To confirm the isotopic enrichment and identify the presence of unlabeled GBB or other isotopologues.
-
Absolute Purity (Quantification): To determine the absolute content of GBB-d9 in the neat material, accounting for non-UV active impurities like water or residual salts.
Caption: Workflow for Chemical Purity Assessment by HPLC-UV/CAD.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of GBB-d9 standard.
-
Dissolve in 1.0 mL of the initial mobile phase (e.g., 90:10 Acetonitrile:10 mM Ammonium Formate, pH 3.0) to create a 1 mg/mL stock solution.
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent. [7] * Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 90% B
-
5.0 min: 50% B
-
5.1 min: 90% B
-
7.0 min: 90% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detector: 205 nm.
-
CAD Detector: Standard settings (e.g., Evaporation Temp: 35 °C).
-
-
Data Analysis:
-
Integrate all peaks detected in both the UV and CAD chromatograms.
-
Calculate the chemical purity by area percentage: (Area of GBB-d9 Peak / Total Area of All Peaks) * 100.
-
The CAD result is generally considered more accurate for purity determination due to its more uniform response.
-
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity
Causality: HRMS instruments, like an Orbitrap or TOF, possess the mass accuracy and resolution required to separate the isotopic peaks of GBB-d9 from its unlabeled (d0) counterpart and other isotopologues. [8][9]This allows for the direct measurement of isotopic enrichment and the confident identification of the unlabeled impurity, which is impossible with a nominal mass instrument like a triple quadrupole.
Caption: Workflow for Absolute Purity Assessment by qNMR.
Methodology:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 5 mg of GBB-d9 into an NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 5 mg of a certified internal standard (e.g., Maleic acid, NIST traceable) into the same NMR tube. The standard must have protons that resonate in a clear region of the spectrum away from the analyte signals. [10] * Add ~0.7 mL of Deuterium Oxide (D₂O).
-
Vortex until both components are fully dissolved.
-
-
Instrumentation & Conditions:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Experiment: Standard ¹H acquisition (e.g., zg30).
-
Key Quantitative Parameters:
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and standard (typically 30-60 seconds to ensure full relaxation).
-
Pulse Angle: 90° (p1).
-
Number of Scans (NS): ≥ 64 for good signal-to-noise.
-
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from GBB-d9 (e.g., one of the methylene proton signals) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the absolute purity using the following equation: [11] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Purity_std = Purity of the certified standard
-
-
Comparison of Commercial Products
The quality of GBB-d9 can vary between suppliers and even between lots from the same supplier. It is imperative to review the Certificate of Analysis for every new lot. Below is a table summarizing typical specifications for commercially available GBB-d9.
| Feature | Vendor A (Example) | Vendor B (Example) | Vendor C (Example) | Ideal Specification |
| Stated Chemical Purity | >98% (HPLC) | >99% (HPLC) | >98% (TLC) | >99.5% (HPLC/CAD) |
| Stated Isotopic Purity | >99 atom % D | >98 atom % D | Not Specified | >99.5 atom % D |
| Unlabeled (d0) Content | Not Specified | <0.5% | Not Specified | <0.1% (by HRMS) |
| Method of Purity Assay | HPLC, ¹H-NMR | HPLC, MS | TLC | HPLC, HRMS, qNMR |
| Certificate of Analysis | Lot-specific data | Lot-specific data | General data sheet | Comprehensive & lot-specific |
Key Takeaways from Comparison:
-
A specification of ">98%" can be misleading if the remaining 2% contains the unlabeled d0 version of the molecule.
-
The method of purity determination is as important as the value itself. A purity value determined by qNMR is more reliable than one determined by TLC. *[12] Always demand a CofA that explicitly states the level of unlabeled analyte, preferably as determined by high-resolution mass spectrometry.
Conclusion and Best Practices
The qualification of γ-Butyrobetaine-d9 is a critical step in the validation of any quantitative assay that relies upon it. A simple trust in the vendor's label is insufficient for rigorous scientific and regulatory standards. By adopting a multi-platform approach utilizing HPLC-UV/CAD, HRMS, and qNMR, researchers can gain a comprehensive and trustworthy purity profile of their internal standard.
Best Practices Checklist:
-
Always procure a lot-specific Certificate of Analysis before purchasing. Scrutinize the methods used for characterization.
-
Perform an in-house purity assessment on every new lot using, at a minimum, HRMS to confirm isotopic purity and check for unlabeled analyte.
-
For validated clinical or regulated assays, perform the full suite of tests (HPLC, HRMS, qNMR) to establish a comprehensive purity profile.
-
Store the material correctly as per the manufacturer's instructions (typically at -20°C or -80°C, desiccated) to prevent degradation.
-
Periodically re-evaluate the purity of long-term stock solutions, as degradation can occur over time.
By investing the analytical effort to thoroughly characterize your γ-Butyrobetaine-d9 internal standard, you build a foundation of quality and confidence that will be reflected in the accuracy and reproducibility of your final results.
References
-
MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry. [Link]
-
Gao, Y., et al. (2019). ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. BMC Bioinformatics. [Link]
-
ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Heinrich, C., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. PMC. [Link]
-
Enfanos. Absolute Quantification by qNMR. [Link]
-
SIELC. Separation of (S)-3-Hydroxy-gamma-butyrolactone on Newcrom R1 HPLC column. [Link]
-
Etheridge, T., et al. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC. [Link]
-
University of Illinois. Purity by Absolute qNMR Instructions. [Link]
-
Yergey, J. A. (2025). A general approach to calculating isotopic distributions for mass spectrometry. ResearchGate. [Link]
-
Rockwood, A. L. (2002). Mass Distribution Calculation for Isotopically Enriched Macromolecules. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Miura, T., et al. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]
-
Gika, H. G., et al. (2008). A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection: application in the analysis of biological fluids. PubMed. [Link]
-
Bori, Z., et al. (1988). An enzymatic method for the determination of butyrobetaine via conversion to carnitine after isolation by high performance liquid chromatography. PubMed. [Link]
-
Solarbio. (2026). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). [Link]
-
Cicala, C., et al. (2026). Dietary Sources of Glycine Betaine and Proline Betaine in Plant Foods and Their Potential Biological Relevance in Human Nutrition. MDPI. [Link]
-
Pharmaffiliates. γ-Butyrobetaine-d9 | CAS No : 479677-53-7. [Link]
-
Gika, H. G., et al. (2025). A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection. ResearchGate. [Link]
-
Agilent. (2024). Analysis of Polar and Ionic Drugs in Doping Control by Ion-Exchange Chromatography with the Agilent 1260 Infinity II SFC System. [Link]
-
Stevens, R. D., et al. (2025). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. ResearchGate. [Link]
-
Koch, K., et al. (2010). ESI-MS/MS measurement of free carnitine and its precursor γ-butyrobetaine in plasma and dried blood spots from patients with organic acidurias and fatty acid oxidation disorders. PubMed. [Link]
-
Gammelgaard, B., et al. (2012). Determination of γ-hydroxybutyrate (GHB), β-hydroxybutyrate (BHB), pregabalin, 1,4-butane-diol (1,4BD) and γ-butyrolactone (GBL) in whole blood and urine samples by UPLC-MSMS. PubMed. [Link]
-
Waters Corporation. Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. [Link]
-
Thevis, M., et al. (2008). Determination of gamma-butyrolactone (GBL). [Link]
-
de Bairros, A. V., et al. (2025). simple and fast determination for gamma-hydroxybutyrate (ghb) in urine sample by lle and gc-ms. ResearchGate. [Link]
Sources
- 1. waters.com [waters.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) [solarbio-global.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ESI-MS/MS measurement of free carnitine and its precursor γ-butyrobetaine in plasma and dried blood spots from patients with organic acidurias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. enfanos.com [enfanos.com]
Safety Operating Guide
Personal protective equipment for handling γ-Butyrobetaine-d9
Technical Guide: Safe Handling & Operational Logistics for -Butyrobetaine-d9
Executive Summary & Compound Profile
-
Personnel Safety: Protection against mucous membrane irritation (respiratory/ocular) common to betaine salts.
-
Data Integrity: Prevention of isotopic dilution (via moisture uptake) and biological contamination (keratin/lipids).
Compound Classification:
-
Chemical Family: Quaternary Ammonium / Betaine.
-
Physical State: Hygroscopic crystalline solid (often as Hydrochloride salt).
-
Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1][2]
-
Operational Risk: High Hygroscopicity (Rapid mass alteration due to moisture absorption).
Risk Assessment & PPE Matrix
Standard laboratory precautions are insufficient for quantitative mass spectrometry standards. The following matrix correlates specific hazards with required protective equipment.
| Hazard Category | Source of Risk | Required PPE / Engineering Control | Scientific Rationale |
| Inhalation | Fine crystalline dust during weighing. | Fume Hood (Face velocity 80-100 fpm) or N95 Respirator. | Prevents alveolar deposition of particulates; protects the hygroscopic sample from ambient lab humidity (breath moisture). |
| Dermal Contact | Skin absorption; Irritation. | Nitrile Gloves (Min 0.11mm thickness). Double-gloving recommended for stock prep. | Latex proteins can interfere with LC-MS background. Nitrile offers superior resistance to organic solvents (MeOH) used in reconstitution. |
| Ocular | Dust or splash hazard.[1][2][3][4][5] | Safety Glasses with side shields (ANSI Z87.1). | Betaine salts are severe eye irritants.[1][2] Contact lenses should be avoided during powder handling. |
| Contamination | Human biologicals (Sweat/Hair). | Lab Coat (Buttoned, long-sleeve) + Bouffant Cap (Optional but recommended). | Keratins and lipids from the operator can suppress ionization in MS workflows, compromising the internal standard signal. |
Operational Protocol: Handling & Reconstitution
This workflow is designed to minimize the "Open Container Time" (OCT), reducing moisture uptake which alters the effective concentration of your internal standard.
Phase A: Environmental Preparation
-
Static Control: GBB-d9 is often charged and "fly-away." Use an ionizing fan or anti-static gun on the weighing boat and spatula before opening the vial.
-
Humidity Check: If lab humidity >50%, handle the vial inside a glove box or a desiccated containment shield if possible.
Phase B: Weighing (The Critical Step)
-
Step 1: Tare a clean, anti-static weighing boat on an analytical balance (readability 0.01 mg).
-
Step 2: Open the GBB-d9 vial inside the fume hood.
-
Step 3: Transfer the approximate mass required. Do not return excess powder to the stock vial to effectively prevent cross-contamination.
-
Step 4: Immediately recap the stock vial and seal with Parafilm.
Phase C: Solubilization (Stock Solution)
-
Solvent Choice: Water (LC-MS grade) or Methanol/Water (50:50). GBB is highly water-soluble.
-
Procedure:
-
Transfer powder to a Class A volumetric flask.
-
Rinse the weighing boat 3x with the solvent into the flask to ensure quantitative transfer.
-
Dilute to volume.
-
Storage: Transfer to amber glass vials (silanized preferred) to prevent adsorption. Store at -20°C.
-
Visual Workflow: Decision Logic & Safety
The following diagram illustrates the decision-making process for handling GBB-d9, ensuring both safety and experimental success.
Figure 1: Operational flowchart for
Disposal & Emergency Procedures
Waste Disposal:
-
Never flush down the drain. Although betaines are naturally occurring, chemical standards must be treated as hazardous waste.
-
Protocol: Collect aqueous or organic waste containing GBB-d9 in a designated "Solvent Waste" container (e.g., High-Density Polyethylene - HDPE). Label as "Non-Halogenated Organic Waste" (unless mixed with halogenated solvents).
Accidental Release Measures:
-
Spill (Solid): Do not dry sweep (creates dust). Cover with a damp paper towel (using water or methanol) to solubilize and wipe up. Dispose of the towel as solid chemical waste.
-
Exposure (Skin/Eyes):
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
